Nucleotide deriv.
Description
Fundamental Roles and Ubiquity of Nucleotide Derivatives
Nucleotide derivatives are involved in nearly every aspect of cellular function, highlighting their fundamental importance and widespread presence across all domains of life, from bacteria to humans. columbia.edunewworldencyclopedia.org
Constituent Units of Nucleic Acids (DNA and RNA)
The primary role for which nucleotides are known is their function as the building blocks of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). genome.govkhanacademy.org DNA and RNA are polymers formed by long chains of nucleotide monomers linked by phosphodiester bonds, creating the backbone of these genetic molecules. wikipedia.orggenome.govkhanacademy.org Each nucleotide in a nucleic acid chain consists of a nitrogenous base (adenine (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T) in DNA; A, G, C, and uracil (B121893) (U) in RNA), a pentose (B10789219) sugar (deoxyribose in DNA and ribose in RNA), and a phosphate (B84403) group. genome.govcancer.gov The specific sequence of these nucleotides encodes the genetic information essential for the development, functioning, and reproduction of all living organisms. khanacademy.orglongdom.org During DNA replication and RNA transcription, nucleoside triphosphates serve as the immediate substrates, with the release of pyrophosphate providing the energy for polymerization. columbia.eduwikipedia.org
Energy Transduction and Storage Mechanisms
Nucleotide triphosphates, particularly adenosine (B11128) triphosphate (ATP), are the principal energy currency of the cell. wikipedia.orgcolumbia.edunewworldencyclopedia.orglongdom.org The energy released from the hydrolysis of the high-energy phosphoanhydride bonds between the phosphate groups in ATP fuels a vast array of cellular processes, including biosynthesis of macromolecules, active transport, and mechanical work like muscle contraction. wikipedia.orglongdom.orgfiveable.me Guanosine (B1672433) triphosphate (GTP) also serves as an important energy source, particularly in processes such as protein synthesis and signal transduction pathways. columbia.edujackwestin.com Other nucleotide diphosphates and monophosphates (ADP, GDP, AMP, GMP) are also involved in energy metabolism, acting as precursors or products in energy-generating and energy-utilizing reactions. fiveable.me
Intracellular Signaling Molecules and Second Messengers
Certain nucleotide derivatives function as crucial signaling molecules within the cell, relaying information from external stimuli or internal changes to orchestrate appropriate cellular responses. wikipedia.orglongdom.orgnih.gov Cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are well-characterized examples that act as second messengers in numerous signal transduction pathways. columbia.edumdpi.combmglabtech.com These molecules are produced or degraded in response to primary signals (like hormones or neurotransmitters) and then modulate the activity of downstream target proteins, influencing processes such as metabolism, gene expression, and cell growth. fiveable.mebmglabtech.com Other nucleotides and their derivatives, including cyclic di-AMP (c-di-AMP) and cyclic di-GMP (c-di-GMP), have been identified as important second messengers, particularly in bacteria, where they regulate processes like biofilm formation, motility, and virulence. nih.govmdpi.comoup.com Non-cyclic nucleotides like (p)ppGpp also act as alarmones in bacteria, signaling nutrient stress. nih.govmdpi.com
Coenzymatic Functions and Redox Reactions
Several essential coenzymes are derivatives of nucleotides, playing vital roles in a wide range of metabolic reactions, including redox reactions and group transfer. wikipedia.orgcolumbia.edunewworldencyclopedia.org Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its reduced form (NADH), as well as nicotinamide adenine dinucleotide phosphate (NADP+) and its reduced form (NADPH), are key players in cellular redox reactions, acting as electron carriers in catabolic and anabolic pathways, respectively. jackwestin.comnih.govnih.govctpharma.com.tr Flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), derived from riboflavin (B1680620) and AMP, are also important redox coenzymes. Coenzyme A, a derivative of ATP and pantothenic acid (vitamin B5), is crucial for the transfer of acyl groups, playing a central role in fatty acid metabolism and the citric acid cycle. wikipedia.orgnih.govwikipedia.org
Classification and Structural Diversification of Nucleotide Derivatives
Nucleotide derivatives exhibit significant structural diversity, which underlies their varied functions. This diversification stems from modifications to the basic nucleotide structure. wikipedia.orgcolumbia.edugenome.govcancer.gov
Canonical Nucleotide Structures and their Derivatives
The canonical nucleotides, which are the fundamental units of DNA and RNA, consist of three components: a nitrogenous base (purine or pyrimidine), a pentose sugar (ribose or 2'-deoxyribose), and one or more phosphate groups attached to the 5' carbon of the sugar. wikipedia.orgnewworldencyclopedia.orgkhanacademy.org The common purine (B94841) bases are adenine (A) and guanine (G), while the common pyrimidine (B1678525) bases are cytosine (C), thymine (T), and uracil (U). cancer.gov
Derivatives of these canonical nucleotides arise through various modifications. These modifications can occur on the base, the sugar, or the phosphate group(s). Examples of such modifications include methylation, phosphorylation at different positions (e.g., 3'), cyclization of the phosphate group to form cyclic nucleotides, or the addition of other chemical moieties. byjus.com These structural variations lead to the diverse functional roles observed for nucleotide derivatives beyond their genetic coding capacity. For instance, the addition of two phosphate groups to adenosine monophosphate forms ATP, the energy carrier. wikipedia.org Cyclization of AMP forms cAMP, a key signaling molecule. byjus.com The complex structures of coenzymes like NAD+, NADP+, and Coenzyme A also illustrate the structural diversification possible with nucleotide backbones. nih.govnih.govnih.gov
Here is a table summarizing some key nucleotide derivatives and their primary roles:
| Nucleotide Derivative | Primary Role(s) |
| ATP (Adenosine Triphosphate) | Energy currency, phosphate donor |
| GTP (Guanosine Triphosphate) | Energy source (e.g., protein synthesis, signaling) |
| CTP (Cytidine Triphosphate) | Precursor for lipid synthesis |
| UTP (Uridine Triphosphate) | Precursor for polysaccharide synthesis |
| dNTPs (deoxyATP, dGTP, dCTP, dTTP) | Building blocks of DNA |
| cAMP (Cyclic Adenosine Monophosphate) | Second messenger in signaling pathways |
| cGMP (Cyclic Guanosine Monophosphate) | Second messenger in signaling pathways |
| NAD+/NADH | Redox coenzyme (catabolism) |
| NADP+/NADPH | Redox coenzyme (anabolism) |
| FAD/FADH2 | Redox coenzyme |
| Coenzyme A | Acyl group carrier (metabolism) |
Modified Nucleotides and Nucleoside Analogs
Modified nucleotides and nucleoside analogs are compounds that differ structurally from the standard nucleotides (adenosine, guanosine, cytidine (B196190), thymidine (B127349), and uridine (B1682114) monophosphates, diphosphates, and triphosphates). These alterations can significantly influence their stability, recognition by enzymes, base-pairing properties, and interactions with other molecules. bldpharm.comnih.gov The study of these modified forms is crucial for understanding natural biological processes and for developing new tools and probes in molecular biology and biochemistry. nih.govfrontiersin.org
Base Modifications
Base modifications involve chemical alterations to the purine or pyrimidine ring of the nucleobase. These modifications are widespread in both DNA and RNA and can impact gene expression regulation, DNA repair, and RNA function. frontiersin.orgous-research.no Naturally occurring base modifications in RNA, such as methylation and deamination, can affect RNA structure, localization, processing, and translation efficiency. In DNA, modifications like 5-methylcytosine (B146107) (5mC), 5-hydroxymethylcytosine (B124674) (5hmC), and N6-methyladenine (m6A) are known epigenetic marks involved in crucial cellular processes like gene regulation and genome stability. frontiersin.orgeurofinsgenomics.eu
Research findings highlight the importance of base modifications:
Epigenetic Studies: Techniques like base-conversion sequencing are used to profile DNA modifications such as 5mC, 4-methylcytosine (4mC), and 6-methyladenine (B55543) (6mA) with single-base resolution, providing insights into their roles in biological processes. eurofinsgenomics.euoup.com
RNA Function: Modifications like pseudouridine (B1679824) (Ψ) in mRNA can affect its local secondary structure and protein-coding potential, influencing mRNA stability and function. Over 150 unique RNA modifications have been identified, many found in tRNA and rRNA, but also in mRNA, contributing to the epitranscriptome. nih.gov
Research Probes: Nucleobase-modified nucleotides are utilized as mechanistic probes to study enzyme activity, such as DNA polymerase fidelity during replication. frontiersin.org
Examples of base modifications include:
Methylation (e.g., 5-methylcytosine, N6-methyladenine) frontiersin.orgeurofinsgenomics.eu
Hydroxymethylation (e.g., 5-hydroxymethylcytosine) frontiersin.orgeurofinsgenomics.eu
Deamination (e.g., conversion of adenine to inosine) nih.gov
Introduction of functional groups like halogens or thiols in synthetic analogs. sigmaaldrich.com
Sugar Moiety Modifications
Modifications to the sugar ring (ribose in RNA, deoxyribose in DNA) can significantly influence the conformation of the nucleic acid backbone and its interactions with proteins and other molecules. glenresearch.com The presence or absence of the 2'-hydroxyl group is a key difference between RNA and DNA, impacting their structures (A-form helix for RNA, B-form helix for DNA). glenresearch.com
Research on sugar modifications has explored various alterations:
2'-O-Alkyl Modifications: Modifications like 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE) are found naturally in some RNAs and can be introduced synthetically. glenresearch.comidtdna.com These modifications can increase chemical and duplex stability and enhance nuclease resistance. glenresearch.com
Locked Nucleic Acids (LNAs): LNAs feature a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose ring, locking the sugar in a C3'-endo conformation. mdpi.comglenresearch.com This structural constraint increases binding affinity to complementary DNA and RNA and enhances nuclease resistance. biosyn.commdpi.comglenresearch.com LNAs are used in hybridization probes and antisense oligonucleotides. glenresearch.com
Fluoro Modifications: Introducing fluorine at the 2'-position (e.g., 2'-fluoro RNA, 2'-fluoro-ANA) can enhance thermal stability and binding effects. glenresearch.comidtdna.com
These modifications are crucial in designing oligonucleotides with improved properties for research applications, such as enhanced stability in biological fluids. idtdna.com
Phosphate Backbone Modifications
Alterations to the phosphodiester linkage that connects adjacent nucleotides in a nucleic acid chain can dramatically affect the properties of the resulting oligonucleotide, including its charge, nuclease resistance, and protein binding. glenresearch.combiosyn.comresearchgate.net The natural backbone consists of 3'-5'-phosphodiester linkages. glenresearch.com
Key phosphate backbone modifications include:
Phosphorothioate (PS) Linkages: In PS linkages, one of the non-bridging oxygen atoms in the phosphate group is replaced by a sulfur atom. researchgate.netglenresearch.combiosyn.comresearchgate.net This modification is widely used to increase resistance to nuclease degradation, which is particularly important for synthetic oligonucleotides used in research and potential therapeutics. biosyn.comresearchgate.net However, PS modifications introduce a chiral center at each modified phosphorus, resulting in diastereoisomers. biosyn.com
Phosphorodithioate (PdiS) Linkages: These modifications involve the replacement of both non-bridging oxygen atoms with sulfur. biosyn.com PdiS linkages are non-chiral and highly resistant to nuclease cleavage. biosyn.com
Methylphosphonate Linkages: In these modifications, a methyl group replaces a non-bridging oxygen. glenresearch.comresearchgate.net This results in a neutral backbone, which can affect cellular uptake and interactions. researchgate.net
Other Modifications: Numerous other modifications exist, including phosphoroamidates and boranophosphates, each conferring specific properties. researchgate.net Neutral backbone modifications, such as phosphorodiamidate morpholino oligomers (PMOs), offer high affinity for RNA and significant nuclease resistance. researchgate.netmdpi.com
Research on phosphate backbone modifications focuses on understanding how these changes impact oligonucleotide behavior and developing methods for their synthesis. uw.edu.pl
Cyclic and Polyphosphate Forms
Nucleotides can also exist in cyclic or polyphosphate forms, which play important roles in cellular signaling and metabolism.
Cyclic Nucleotides: Cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are well-established second messengers involved in a wide range of cellular processes in various organisms, including plants. researchgate.netpsu.edu They are synthesized from ATP and GTP, respectively, by adenylate and guanylate cyclases and hydrolyzed by phosphodiesterases. researchgate.net Research indicates their involvement in signal transduction in response to environmental stresses in plants. researchgate.net Other cyclic forms include 2',3'-cyclic nucleoside monophosphates, which can be transiently formed during RNA hydrolysis. mdpi.com
Polyphosphates: Inorganic polyphosphate (polyP) is a linear polymer of orthophosphate residues linked by high-energy phosphodiester bonds. psu.edu PolyP is found in various organisms and is involved in diverse cellular functions, including stress responses and regulation of enzyme activity. psu.edu Research has shown that polyP can inhibit the activity of certain proteases, such as Lon protease. psu.eduresearchgate.net Inositol polyphosphates are another class of polyphosphate molecules involved in cell signaling. nih.gov
These non-canonical phosphate forms highlight the diverse chemical landscape of nucleotide derivatives and their expanded roles beyond nucleic acid synthesis.
Nomenclature and Systematics in Research Contexts
The nomenclature and systematic classification of nucleotides and their derivatives in research contexts are essential for clear communication and data organization. Standardized naming conventions and databases facilitate the identification and study of these compounds.
In research databases like PubChem, substances and compounds are assigned unique identifiers (SIDs and CIDs, respectively). oup.com Modified nucleotides are often represented with detailed chemical structures and associated data. genesilico.plontosight.ai The Protein Data Bank (PDB) also includes numerous modified nucleotides found in solved nucleic acid structures, each assigned a unique three-letter identifier. x3dna.org Mapping these modified bases to their standard counterparts is crucial for structural bioinformatics analysis. x3dna.org
Research articles and databases utilize systematic naming based on the base, sugar, and phosphate modifications. For example, modifications to the sugar are often indicated by prefixes or notations at specific carbon positions (e.g., 2'-O-methyladenosine). Base modifications are similarly indicated (e.g., N6-methyladenosine). genesilico.pl Phosphate modifications are described by the nature of the alteration (e.g., phosphorothioate). biosyn.com
The context surrounding nucleotides in a sequence, particularly in genetic material, is also a critical aspect studied in research, influencing processes like translation termination. nih.govbiorxiv.org Analyzing nucleotide dependencies and contexts helps in deciphering functional elements within genomes. biorxiv.org
While systematic chemical nomenclature provides precise descriptions, researchers often use common names or abbreviations for frequently encountered modified nucleotides and analogs. Databases like Modomics specialize in documenting RNA modifications, providing detailed information on their names, structures, and occurrences. genesilico.pl
Properties
Molecular Formula |
C117H166N30O51P10S10 |
|---|---|
Molecular Weight |
3439.2 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-sulfanylphosphoryl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C117H166N30O51P10S10/c1-58(2)7-6-8-59(3)63-11-12-64-62-10-9-60-37-61(13-25-116(60,4)65(62)14-26-117(63,64)5)189-199(159,209)170-49-77-67(39-97(180-77)139-28-16-87(119)129-107(139)150)191-201(161,211)172-51-79-69(41-99(182-79)141-30-18-89(121)131-109(141)152)193-203(163,213)174-53-81-71(43-101(184-81)143-32-20-91(123)133-111(143)154)195-205(165,215)176-55-83-73(45-103(186-83)145-34-22-93(125)135-113(145)156)197-207(167,217)178-57-85-75(47-105(188-85)147-36-24-95(127)137-115(147)158)198-208(168,218)177-56-84-74(46-104(187-84)146-35-23-94(126)136-114(146)157)196-206(166,216)175-54-82-72(44-102(185-82)144-33-21-92(124)134-112(144)155)194-204(164,214)173-52-80-70(42-100(183-80)142-31-19-90(122)132-110(142)153)192-202(162,212)171-50-78-68(40-98(181-78)140-29-17-88(120)130-108(140)151)190-200(160,210)169-48-76-66(148)38-96(179-76)138-27-15-86(118)128-106(138)149/h9,15-24,27-36,58-59,61-85,96-105,148H,6-8,10-14,25-26,37-57H2,1-5H3,(H,159,209)(H,160,210)(H,161,211)(H,162,212)(H,163,213)(H,164,214)(H,165,215)(H,166,216)(H,167,217)(H,168,218)(H2,118,128,149)(H2,119,129,150)(H2,120,130,151)(H2,121,131,152)(H2,122,132,153)(H2,123,133,154)(H2,124,134,155)(H2,125,135,156)(H2,126,136,157)(H2,127,137,158)/t59?,61?,62?,63?,64?,65?,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,116?,117?,199?,200?,201?,202?,203?,204?,205?,206?,207?,208?/m0/s1 |
InChI Key |
TZYHHKOSSDDNJK-YCCKQGKNSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=S)(O)OC[C@@H]5[C@H](C[C@@H](O5)N6C=CC(=NC6=O)N)OP(=O)(OC[C@@H]7[C@H](C[C@@H](O7)N8C=CC(=NC8=O)N)OP(=S)(O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)O)S)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=S)(O)OCC5C(CC(O5)N6C=CC(=NC6=O)N)OP(=O)(OCC7C(CC(O7)N8C=CC(=NC8=O)N)OP(=S)(O)OCC9C(CC(O9)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)O)S)C)C |
Synonyms |
Chol-SdC10 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Nucleotide Derivatives
De Novo Synthetic Routes of Purine (B94841) and Pyrimidine (B1678525) Nucleotide Derivatives
The de novo synthesis pathways construct purine and pyrimidine nucleotides from simpler precursor molecules such as amino acids, carbon dioxide, and tetrahydrofolate derivatives. fiveable.me These pathways are essential for providing the necessary nucleotide precursors for DNA replication and RNA synthesis, particularly in rapidly dividing cells. prolekare.czfrontiersin.orgnih.govuky.edu
Enzymatic Cascades and Intermediates
Purine Synthesis:
The de novo synthesis of purine nucleotides is a complex, multi-step pathway that leads to the formation of inosine (B1671953) 5'-monophosphate (IMP), which serves as a branch point for the synthesis of adenosine (B11128) 5'-monophosphate (AMP) and guanosine (B1672433) 5'-monophosphate (GMP). egyankosh.ac.infrontiersin.orglibretexts.org The purine ring is assembled step-by-step directly onto a ribose-based structure, starting with 5-phosphoribosyl-1-pyrophosphate (PRPP). egyankosh.ac.inegyankosh.ac.inlibretexts.org
Key steps and intermediates in the de novo purine synthesis pathway include:
Formation of PRPP from ribose 5-phosphate and ATP, catalyzed by PRPP synthetase. columbia.edulibretexts.orglibretexts.org
Conversion of PRPP to 5-phosphoribosylamine (5-PRA) by glutamine PRPP amidotransferase (PPAT), the first committed step in purine biosynthesis. egyankosh.ac.inlibretexts.orglibretexts.org
A series of enzymatic reactions involving the addition of glycine, formyl groups from N10-formyltetrahydrofolate, and amino groups from glutamine and aspartate. columbia.edulibretexts.org
Ring closure reactions to form the imidazole (B134444) and pyrimidine rings of the purine structure, resulting in IMP. columbia.edu
Conversion of IMP to AMP via adenylosuccinate, catalyzed by adenylosuccinate synthetase and adenylosuccinate lyase. columbia.eduresearchgate.net
Conversion of IMP to GMP via xanthosine (B1684192) 5'-monophosphate (XMP), catalyzed by IMP dehydrogenase and GMP synthetase. frontiersin.orglibretexts.org
In vertebrates, the de novo purine synthesis pathway involves several multifunctional enzymes, such as TrifGART (catalyzing steps 2, 3, and 5) and PAICS (catalyzing steps 6 and 7). frontiersin.org In bacteria, these steps are catalyzed by separate enzymes. frontiersin.org The enzymes of the human de novo purine biosynthetic pathway may assemble into a multienzyme complex called a purinosome or metabolon, which can channel intermediates. nih.gov
Pyrimidine Synthesis:
The de novo synthesis of pyrimidine nucleotides differs from purine synthesis in that the pyrimidine ring is synthesized first and then attached to ribose 5-phosphate. egyankosh.ac.indavuniversity.org This pathway leads to the formation of uridine (B1682114) 5'-monophosphate (UMP), which is then converted to cytidine (B196190) 5'-monophosphate (CMP) and thymidine (B127349) 5'-monophosphate (TMP). davuniversity.orgmdpi.com
Key steps and intermediates in the de novo pyrimidine synthesis pathway include:
Formation of carbamoyl (B1232498) phosphate (B84403) from glutamine, CO₂, and ATP, catalyzed by carbamoyl phosphate synthetase II (CPS II). This is the first committed and rate-limiting step in animals. creative-proteomics.comwikipedia.org
Reaction of carbamoyl phosphate with aspartate to form carbamoyl aspartate, catalyzed by aspartate transcarbamoylase (ATCase). davuniversity.orgcreative-proteomics.comwikipedia.org
Cyclization of carbamoyl aspartate to form dihydroorotate (B8406146), catalyzed by dihydroorotase. davuniversity.orgcreative-proteomics.comwikipedia.org
Oxidation of dihydroorotate to orotate (B1227488) by dihydroorotate dehydrogenase (DHODH), the only mitochondrial enzyme in this pathway. creative-proteomics.comwikipedia.org
Transfer of a ribose 5-phosphate moiety from PRPP to orotate to form orotidine (B106555) 5'-monophosphate (OMP), catalyzed by orotate phosphoribosyltransferase. wikipedia.org
Decarboxylation of OMP to form UMP, catalyzed by OMP decarboxylase. wikipedia.org In mammals, orotate phosphoribosyltransferase and OMP decarboxylase activities are part of a single bifunctional enzyme, UMP synthase (UMPS). wikipedia.orgnih.gov
Phosphorylation of UMP to UDP and then UTP. mdpi.comwikipedia.org
Conversion of UTP to CTP by CTP synthetase, using glutamine as the nitrogen donor. davuniversity.orgmdpi.comwikipedia.org
Synthesis of dTMP from dUMP, catalyzed by thymidylate synthase, requiring N5,N10-methylenetetrahydrofolate. davuniversity.orgbiologists.com
In mammals, the first three enzymes of the de novo pyrimidine synthesis pathway (CPS II, ATCase, and dihydroorotase) are part of a single multifunctional protein called CAD. mdpi.comwikipedia.org
Here is a simplified overview of key enzymes and intermediates in de novo synthesis:
| Pathway | Initial Substrate | Key Regulatory Enzyme(s) | Branch Point Intermediate | End Products (Monophosphates) |
| Purine | Ribose 5-phosphate, PRPP | Glutamine PRPP amidotransferase | IMP | AMP, GMP |
| Pyrimidine | Bicarbonate, Aspartate, Glutamine | Carbamoyl phosphate synthetase II (animals), Aspartate transcarbamoylase (bacteria) | UMP | UMP, CMP, TMP |
Regulatory Mechanisms of De Novo Synthesis
The de novo nucleotide synthesis pathways are tightly regulated to match the cellular demand for nucleotides, particularly during periods of cell growth and division. frontiersin.orgnih.govuky.educreative-proteomics.com Regulation occurs at multiple levels, including feedback inhibition of key enzymes, allosteric control, and transcriptional regulation of the genes encoding biosynthetic enzymes. prolekare.cznih.govuky.edunumberanalytics.com
Purine Synthesis Regulation:
The de novo purine synthesis pathway is primarily regulated at the first committed step, catalyzed by glutamine PRPP amidotransferase (PPAT). egyankosh.ac.inlibretexts.orglibretexts.org This enzyme is subject to feedback inhibition by the end products of the pathway, AMP and GMP. egyankosh.ac.infrontiersin.orglibretexts.orgnumberanalytics.com AMP and GMP can act synergistically to inhibit PPAT activity. egyankosh.ac.inresearchgate.net The synthesis of AMP from IMP is inhibited by AMP, while the synthesis of GMP from IMP is inhibited by GMP, ensuring a balanced production of adenine (B156593) and guanine (B1146940) nucleotides. libretexts.orgresearchgate.net PRPP synthetase, which produces the initial substrate PRPP, is also regulated by feedback inhibition from ATP and GTP. nih.govnumberanalytics.com
Pyrimidine Synthesis Regulation:
In animals, the de novo pyrimidine synthesis pathway is regulated at the level of carbamoyl phosphate synthetase II (CPS II), the enzyme catalyzing the first committed step. creative-proteomics.comwikipedia.org CPS II is inhibited by UTP, the end product of the initial part of the pathway. creative-proteomics.comwikipedia.org ATP and PRPP act as positive effectors, enhancing CPS II activity. wikipedia.orgmicrobenotes.com In bacteria, aspartate transcarbamoylase (ATCase) is a key regulatory enzyme and is inhibited by CTP. davuniversity.orgmicrobenotes.com The activity of CAD, the multifunctional enzyme in mammals, is also regulated by phosphorylation. mdpi.comnih.gov Transcriptional regulation, particularly by factors like MYC, plays a significant role in upregulating the expression of genes encoding nucleotide biosynthetic enzymes during cell proliferation. nih.govuky.edu
Salvage Pathways for Nucleotide Derivative Generation
Salvage pathways provide an alternative, more energy-efficient route for nucleotide synthesis by recycling pre-existing nucleobases and nucleosides that are generated from the breakdown of nucleic acids and nucleotides. fiveable.meegyankosh.ac.inprolekare.czthesciencenotes.comresearchgate.net These pathways are particularly important in tissues that have limited capacity for de novo synthesis or during periods of high nucleotide demand. egyankosh.ac.inwikipedia.org
Utilization of Pre-existing Nucleobases and Nucleosides
Salvage pathways utilize free purine bases (adenine, guanine, hypoxanthine) and pyrimidine bases (uracil, cytosine, thymine), as well as their corresponding nucleosides, which are released during the normal turnover of cellular nucleic acids or obtained from the diet. fiveable.meegyankosh.ac.inthesciencenotes.com These preformed components are reconnected to a ribose or deoxyribose unit to form nucleotides. egyankosh.ac.inthesciencenotes.com
Enzymology of Salvage Pathways
The salvage pathways involve specific enzymes that catalyze the conversion of nucleobases and nucleosides into nucleotides. thesciencenotes.comwikipedia.org
Purine Salvage:
The primary enzymes involved in purine salvage are phosphoribosyltransferases (PRTs), which catalyze the transfer of a phosphoribosyl group from PRPP to a free purine base, forming a nucleotide. fiveable.melibretexts.orgresearchgate.netnih.gov
Key enzymes in purine salvage include:
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): Converts hypoxanthine (B114508) to IMP and guanine to GMP using PRPP. fiveable.melibretexts.orgwikipedia.orgnih.gov
Adenine phosphoribosyltransferase (APRT): Converts adenine to AMP using PRPP. egyankosh.ac.inlibretexts.orgnih.gov
Nucleoside kinases also play a role in purine salvage by phosphorylating purine nucleosides to their corresponding nucleotides. fiveable.methesciencenotes.comwikipedia.org Examples include adenosine kinase, which phosphorylates adenosine to AMP, and guanosine kinase, which phosphorylates guanosine to GMP. fiveable.me
Pyrimidine Salvage:
Pyrimidine salvage pathways involve enzymes that convert pyrimidine bases and nucleosides into nucleotides. thesciencenotes.comwikipedia.org
Key enzymes in pyrimidine salvage include:
Uridine phosphorylase and thymidine phosphorylase: Convert uracil (B121893) and thymine (B56734) bases to their respective nucleosides (uridine and thymidine) by adding a ribose 1-phosphate or deoxyribose 1-phosphate. creative-proteomics.comwikipedia.org
Uridine-cytidine kinase: Phosphorylates uridine and cytidine to UMP and CMP, respectively. fiveable.melibretexts.orgwikipedia.org
Thymidine kinase: Phosphorylates thymidine to thymidine monophosphate (dTMP). fiveable.meresearchgate.netwikipedia.org This enzyme is crucial for providing dTMP for DNA synthesis via the salvage pathway. fiveable.me
UMP/CMP kinase: Phosphorylates UMP and CMP to UDP and CDP. libretexts.orgwikipedia.org
Here is a summary of key enzymes in salvage pathways:
| Pathway | Substrate(s) | Key Enzyme(s) | Product(s) |
| Purine | Hypoxanthine, Guanine | HGPRT | IMP, GMP |
| Purine | Adenine | APRT | AMP |
| Purine | Adenosine | Adenosine kinase | AMP |
| Purine | Guanosine | Guanosine kinase | GMP |
| Pyrimidine | Uracil, Thymine | Uridine phosphorylase, Thymidine phosphorylase | Uridine, Thymidine |
| Pyrimidine | Uridine, Cytidine | Uridine-cytidine kinase | UMP, CMP |
| Pyrimidine | Thymidine | Thymidine kinase | dTMP |
| Pyrimidine | UMP, CMP | UMP/CMP kinase | UDP, CDP |
Regulation of Nucleotide Derivative Pool Homeostasis
Maintaining appropriate intracellular concentrations of nucleotide derivatives (the nucleotide pool) is critical for numerous cellular processes, including DNA replication and repair, RNA synthesis, cell division, and metabolic regulation. nih.govuky.edubiologists.comnumberanalytics.com Nucleotide pool homeostasis is achieved through a complex interplay between the de novo synthesis pathways, the salvage pathways, and nucleotide degradation. biologists.comnumberanalytics.com
The regulation of nucleotide pools involves several mechanisms:
Feedback Inhibition: As discussed in Section 2.1.2, the end products of the de novo synthesis pathways inhibit key enzymes early in the pathways, preventing overproduction. nih.govnumberanalytics.com
Allosteric Control: Regulatory molecules bind to allosteric sites on enzymes, altering their activity. nih.govnumberanalytics.com For example, ATP and GTP inhibit PRPP synthetase, while AMP and GMP inhibit glutamine PRPP amidotransferase. nih.govnumberanalytics.com
Transcriptional Regulation: The expression of genes encoding enzymes in both de novo and salvage pathways is regulated to meet cellular demands. nih.govuky.edu During periods of rapid growth, the expression of these genes is often upregulated. uky.edu
Substrate Availability: The availability of precursor molecules, such as PRPP, glutamine, and aspartate, can influence the rate of de novo synthesis. columbia.edulibretexts.orgcreative-proteomics.comwikipedia.org The salvage pathway also competes with de novo synthesis for PRPP. nih.gov
Nucleotide Degradation: The breakdown of nucleotides by nucleotidases and deaminases also contributes to pool homeostasis by removing excess nucleotides and providing substrates for salvage pathways. egyankosh.ac.innumberanalytics.com
The balance between these synthetic and degradative processes ensures that nucleotide pools are maintained at levels appropriate for the cell's metabolic state and proliferative needs. nih.govbiologists.comnumberanalytics.com
Enzyme Regulation and Allosteric Control
The biosynthesis of nucleotide derivatives is subject to intricate regulation at multiple levels, ensuring that cellular nucleotide pools are maintained at appropriate levels to meet the cell's demands. A key regulatory mechanism involves the control of enzyme activity through feedback inhibition and allosteric modulation. numberanalytics.comlibretexts.orgnih.govontosight.ai
In the purine de novo synthesis pathway, the initial and rate-limiting steps are particularly tightly controlled. The enzyme PRPP synthetase, which produces phosphoribosylpyrophosphate (PRPP), a crucial substrate for both purine and pyrimidine synthesis, is inhibited by the end products ATP and GTP. numberanalytics.comnih.gov Glutamine phosphoribosylpyrophosphate amidotransferase (PPAT), catalyzing the first committed step in purine synthesis, is allosterically inhibited by downstream purine nucleotides, including AMP, GMP, and IMP. numberanalytics.comlibretexts.orgnih.govontosight.ai This feedback inhibition prevents the overproduction of purines when cellular levels are high. ontosight.ai Further along the pathway, the interconversion of IMP to AMP and GMP is also regulated; IMP dehydrogenase, involved in GMP synthesis, is inhibited by GMP and activated by AMP, while adenylosuccinate synthetase, involved in AMP synthesis, is inhibited by AMP. nih.govontosight.ai
A summary of some key regulatory enzymes and their allosteric effectors is presented in the table below:
| Enzyme | Pathway | Key Allosteric Inhibitors | Key Allosteric Activators |
| PRPP Synthetase | Purine/Pyrimidine Synthesis | ATP, GTP | Phosphate |
| Glutamine Phosphoribosylpyrophosphate Amidotransferase (PPAT) | Purine Synthesis | AMP, GMP, IMP | PRPP |
| IMP Dehydrogenase | GMP Synthesis | GMP | AMP |
| Adenylosuccinate Synthetase | AMP Synthesis | AMP | GTP |
| Ribonucleotide Reductase (RNR) | Deoxyribonucleotide Synthesis | dATP (overall activity), various nucleotides for substrate specificity | ATP (overall activity) |
| Aspartate Transcarbamoylase (ATCase) | Pyrimidine Synthesis | CTP | ATP |
Linkage to Cellular Energetic Status and Growth
Nucleotide metabolism is intimately linked to the cellular energetic status and the rate of cell growth and proliferation. studysmarter.co.uknumberanalytics.comlibretexts.orgnih.govoup.com Nucleotides themselves, particularly ATP and GTP, serve as the primary energy currency of the cell, providing the energy required for numerous cellular processes, including their own synthesis. studysmarter.co.uknih.gov
The demand for nucleotide biosynthesis increases significantly when cells are actively growing and dividing, such as during development, tissue regeneration, or in rapidly proliferating cancer cells. nih.govoup.comaging-us.comfrontiersin.org This increased demand necessitates the upregulation of nucleotide synthesis pathways. Cellular energy levels directly influence nucleotide synthesis; for example, the availability of ATP and GTP as substrates and regulators plays a critical role. nih.gov Enzymes like PRPP synthetase are regulated by ATP and GTP levels, directly coupling the rate of nucleotide precursor synthesis to the cell's energy charge. numberanalytics.comnih.gov
Changes in cellular energetic status, signaled by the ratios of ATP, ADP, and AMP, can allosterically regulate key enzymes in nucleotide synthesis, ensuring that synthesis rates are adjusted according to the cell's energy availability. solubilityofthings.com This dynamic regulation allows cells to maintain nucleotide pools necessary for growth and function while avoiding the energetic cost of synthesizing excess nucleotides. numberanalytics.com
Interconversion and Degradation Pathways of Nucleotide Derivatives
Beyond synthesis, cells possess pathways for the interconversion of nucleotide derivatives and their eventual degradation. These pathways are essential for maintaining the balance of different nucleotide pools and for eliminating excess or damaged nucleotides. nih.govnumberanalytics.com
Interconversion pathways allow for the conversion of one nucleotide derivative into another. A crucial interconversion is the reduction of ribonucleotides to deoxyribonucleotides, a step catalyzed by ribonucleotide reductase (RNR). libretexts.orglibretexts.org This process converts ADP, GDP, CDP, and UDP to their deoxy forms (dADP, dGDP, dCDP, dUDP), which are then phosphorylated to the triphosphate forms required for DNA synthesis (dATP, dGTP, dCTP, dTTP). libretexts.org Pyrimidine nucleosides can also be interconverted; for instance, cytidine can be converted to uridine by cytidine deaminase, and uridine can be interconverted with uracil by uridine phosphorylase. ontosight.ai
Nucleotide degradation pathways break down nucleotides into their constituent bases, sugars, and phosphate. numberanalytics.comcreative-proteomics.com These pathways are important for recycling components through the salvage pathways or for excreting waste products.
Purine degradation leads to the formation of uric acid in humans. nih.gov The pathway involves the dephosphorylation of AMP and GMP to their respective nucleosides, adenosine and guanosine. libretexts.org Adenosine can be deaminated to inosine by adenosine deaminase, while guanosine is cleaved to guanine and ribose-1-phosphate (B8699412) by purine nucleoside phosphorylase (PNP). libretexts.orgmdpi.com Inosine is also cleaved by PNP to hypoxanthine. libretexts.orgmdpi.com Hypoxanthine and guanine are then oxidized by xanthine (B1682287) oxidase to xanthine, and xanthine is further oxidized by xanthine oxidase to uric acid. libretexts.orgmdpi.com
Pyrimidine degradation, in contrast to purine degradation in humans, leads to the formation of more soluble products, primarily beta-alanine (B559535) (from cytosine and uracil) and beta-aminoisobutyrate (from thymine), as well as ammonia (B1221849) and carbon dioxide. nih.gov This pathway involves the reduction of the pyrimidine ring.
These degradation pathways, along with synthesis and interconversion, contribute to the dynamic state of nucleotide pools within the cell, allowing for adaptation to changing metabolic needs and removal of potentially harmful byproducts. numberanalytics.comontosight.ai
Chemical and Enzymatic Synthesis Methodologies for Nucleotide Derivatives
Enzymatic Synthesis Approaches
Enzymatic synthesis leverages the catalytic power of enzymes to facilitate the formation of nucleotide derivatives. These methods often offer high regio- and stereoselectivity, operating under mild conditions and sometimes allowing for one-pot reactions mdpi.comresearchgate.net.
Glycosyltransferases and Nucleoside Phosphorylases in Nucleoside Analog Synthesis
Glycosyltransferases and nucleoside phosphorylases (NPs) are key enzymes employed in the enzymatic synthesis of nucleoside analogs. NPs, in particular, catalyze the reversible cleavage of the glycosidic bond in nucleosides, yielding a free base and a ribose- or deoxyribose-1-phosphate researchgate.net. This reversible nature allows NPs to be used for the synthesis of nucleosides and their analogs from a base and a sugar-1-phosphate researchgate.net. Purine (B94841) nucleoside phosphorylases (PNPs) and pyrimidine (B1678525) nucleoside phosphorylases (PPNs) exist, and their combined use can enable the generation of purine nucleosides from pyrimidine ones researchgate.net. Studies have explored the substrate specificity of PNPs from different bacterial sources, highlighting their potential in synthesizing nucleoside analogs researchgate.netnih.gov. While PNPs show a relatively broad specificity towards modifications in the nitrogenous base, they are more sensitive to alterations in the sugar residue researchgate.net.
Glycosyltransferases are also frequently cited in biocatalysis for the synthesis of sugar-nucleotides, which are composed of an activated sugar donor glycosylated onto an acceptor worktribe.com.
Chemo-enzymatic Strategies for Modified Nucleotide Derivative Production
Chemo-enzymatic strategies combine chemical synthesis steps with enzymatic transformations to produce modified nucleotide derivatives. This approach aims to leverage the strengths of both methodologies, overcoming limitations inherent in purely chemical or enzymatic routes tandfonline.comresearchgate.net. For instance, chemo-enzymatic methods have been developed for the synthesis of modified RNA with simplified solid-phase handling nih.gov. These methods can tolerate modifications in the RNA phosphodiester backbone and allow the introduction of photocaged and photoswitchable nucleotides nih.gov. Another example involves the chemo-enzymatic production of base-modified ATP analogues, combining organic synthesis of modified AMP analogues with enzymatic phosphorylation rsc.orgrsc.org. This approach has been used to generate a panel of C2-, N6-, or C8-modified ATP analogues that can be incorporated into RNA rsc.orgrsc.org.
Chemo-enzymatic synthesis has also been applied to access 4'-modified nucleosides, which are challenging to synthesize solely by chemical means tandfonline.com.
ATP Regeneration Systems in Enzymatic Cascades
ATP regeneration systems are crucial in enzymatic synthesis cascades that require ATP as a phosphate (B84403) or energy donor frontiersin.orgnih.govarxiv.org. Since ATP can be costly and its dephosphorylated counterparts (ADP, AMP) can be inhibitory, in situ regeneration is a valuable strategy arxiv.org. This also helps to shift the reaction equilibrium towards product formation arxiv.org. Various enzymatic systems are used for ATP regeneration, including those employing pyruvate (B1213749) kinase (PK), acetate (B1210297) kinase (AcK), creatine (B1669601) kinase (CK), and polyphosphate kinases (PPKs) mdpi.comarxiv.org.
For example, pyruvate kinase has been used to regenerate ATP from ADP, coupling this regeneration with other enzymatic reactions that require ATP frontiersin.org. Regeneration systems can also reduce the required concentration of expensive phosphate donors frontiersin.org. A modular enzymatic cascade for the synthesis of nucleoside-5'-triphosphates (NTPs) from nucleosides has been developed, incorporating a (d)ATP regeneration system using pyruvate kinase and phosphoenolpyruvate (B93156) (PEP) frontiersin.orgnih.gov. This system allowed for the efficient production of both natural and modified NTPs with high conversion rates frontiersin.orgnih.gov.
Advanced Chemical Synthesis Methodologies
Chemical synthesis remains a vital approach for producing nucleotide derivatives, offering flexibility in the types of modifications that can be introduced acs.orgresearchgate.net. Both solution-phase and solid-support techniques are employed acs.orgsymeres.com.
Solution-Phase Synthesis of Nucleotide Derivatives
Solution-phase synthesis involves carrying out chemical reactions in a homogeneous liquid phase without the use of a solid support bachem.commt.com. This method can be suitable for larger-scale reactions, although purification can be more challenging compared to solid-phase synthesis bachem.com. Many basic steps in solution-phase synthesis are analogous to solid-phase synthesis mt.com. Techniques like the phosphite-triester method utilize solution-phase chemistry for oligonucleotide synthesis bachem.com. Solution-phase methods have been developed for the gram-scale synthesis of RNA dinucleotides using phosphoramidite (B1245037) chemistry researchgate.net.
Solid-Support Synthesis Techniques for Nucleotide Derivatives
Solid-support synthesis, also known as solid-phase synthesis, involves anchoring the starting material to a solid support, typically a resin bachem.comatdbio.com. This approach simplifies purification as excess reagents and impurities can be easily washed away after each reaction step atdbio.com. Solid-phase synthesis is widely used for the synthesis of oligonucleotides bachem.comatdbio.comdanaher.com. The phosphoramidite method is a common technique in solid-phase synthesis, where nucleotide phosphoramidite derivatives are sequentially coupled to the growing chain attached to the support bachem.comatdbio.comwikipedia.org. Each addition cycle involves steps such as deblocking, coupling, capping, and oxidation bachem.comatdbio.com. While highly efficient and amenable to automation, the yield can decrease as the chain length increases, setting practical limits on the length of synthetic oligonucleotides bachem.comwikipedia.org. Different types of solid supports, including polymer-based and glass-based materials, are used, and universal support systems have been developed to overcome some limitations danaher.com.
Data Table: Enzymatic Synthesis Approaches and Key Components
| Enzymatic Approach | Key Enzymes Involved | Phosphate Donor/Regeneration System Components | Applications |
| Nucleoside Analog Synthesis | Glycosyltransferases, Nucleoside Phosphorylases (PNP, PPN) | Inorganic phosphate | Synthesis of modified nucleosides and nucleoside analogs |
| Chemo-enzymatic Synthesis of Modified Nucleotide Derivatives | Various enzymes depending on the modification (e.g., kinases, polymerases) | Often coupled with ATP regeneration systems | Production of modified RNA, base-modified ATP analogues, 4'-modified nucleosides |
| Enzymatic Cascade Synthesis of NTPs | Nucleoside kinases, NMP kinases, NDP kinases, Pyruvate kinase, Acetate kinase, Creatine kinase, Polyphosphate kinases | ATP, dATP, Phosphoenolpyruvate (PEP), Acetyl phosphate, Inorganic phosphate | Efficient production of natural and modified NTPs |
Regioselective Functionalization and Derivatization
Regioselective functionalization and derivatization of nucleotides and nucleosides present significant challenges due to the presence of multiple reactive sites, including hydroxyl groups on the sugar moiety and various positions on the nucleobase frontiersin.orgacs.org. Achieving selectivity is paramount to avoid the formation of undesired isomers and to ensure the synthesis of well-defined nucleotide derivatives.
Recent advancements have focused on developing more efficient and regioselective methods that minimize or eliminate the need for extensive protecting group strategies. One approach involves the use of catalytic methods, such as N-heterocyclic carbene-catalyzed selective acylation of the pentose (B10789219) unit of nucleosides acs.org. This strategy allows for the regioselective functionalization of a specific hydroxyl unit without protecting other hydroxyl groups, offering a more concise route to nucleoside prodrugs acs.org.
Another area of research focuses on the regioselective functionalization of nucleobases. For instance, simple and one-pot synthetic procedures have been developed for the regioselective N–H functionalization of DNA nucleobases through reactions like N-alkylation, N-allylation, N-propargylation, or Michael-type reactions zenodo.org. These methods aim to introduce reactive functional groups onto the nucleobases for subsequent bioconjugation and cross-linking strategies zenodo.org.
Regioselective synthesis at specific positions of the purine scaffold, such as the C8 position, is also an active area. Methods for introducing and exchanging substituents at the C8 position of purine nucleosides and nucleotides have been explored, including nucleophilic displacement reactions and metal-promoted cross-coupling reactions mdpi.com. For example, 8-azido derivatives can be formed by nucleophilic substitution reactions mdpi.com. Regioselective magnesiations of functionalized arenes and heteroarenes have also been applied to purine derivatives at positions 8 and 6 mdpi.com.
Furthermore, aptameric protective groups, which are oligonucleotides that block functionalities through non-covalent interactions, have been demonstrated to enable highly chemo- and regioselective derivatization of complex molecules, including natural antibiotics nih.gov. This conceptually new approach can achieve high regioselectivity (>99%) in a single synthetic step nih.gov.
The challenge of regioselective synthesis extends to the formation of the glycosidic bond between the sugar and the nucleobase. Direct ribosylation of nucleobases to form ribonucleosides is challenging due to the low nucleophilicity of certain positions on the nucleobase researchgate.net. However, regioselective methods, such as Ti-catalyzed ribosylation, have been developed to favor the formation of desired N9 purine nucleosides over other isomers researchgate.net.
Incorporation of Non-Canonical Nucleobases and Sugar Analogs
The incorporation of non-canonical nucleobases and sugar analogs into nucleotide derivatives is a key strategy for expanding the chemical space of nucleic acids and generating molecules with altered properties and functions. This involves synthesizing nucleotides containing modified bases or sugars and then incorporating them into oligonucleotides or using them as building blocks in various applications.
Non-canonical nucleobases are artificially modified versions of the standard adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), thymine (B56734) (T), and uracil (B121893) (U) bases. These modifications can occur at various positions on the purine or pyrimidine ring and are often designed to introduce new chemical functionalities, alter base-pairing properties, or enhance stability mdpi.comresearchgate.net. Examples of modifications include methylation, halogenation, and arylation at positions like C8 in purines and C5 in pyrimidines mdpi.comresearchgate.net.
The synthesis of nucleotides containing these modified bases typically involves the chemical synthesis of the modified nucleobase, followed by its coupling with a sugar moiety (ribose or deoxyribose) and subsequent phosphorylation to form the nucleotide derivative acs.org. Methods for synthesizing C8-modified purines and C5-modified pyrimidines have been extensively studied mdpi.comresearchgate.net.
The synthesis of nucleotide derivatives containing sugar analogs often involves the chemical synthesis of the modified sugar, followed by its coupling with a nucleobase and phosphorylation google.com. Developing alternative synthetic pathways for phosphate-linked nucleotide sugar analogs is important for incorporating them into various oligosaccharides google.com.
Once synthesized, nucleotide derivatives containing non-canonical nucleobases or sugar analogs can be incorporated into oligonucleotides using various methods. Solid-phase synthesis is a common approach for constructing modified oligonucleotides rsc.org. Alternatively, enzymatic methods, such as polymerase-catalyzed incorporation of unnatural nucleoside triphosphates, can be employed rsc.org. Translesion synthesis polymerases, like Dpo4, have been shown to incorporate modified nucleobases, including expanded and widened DNA bases mdpi.com.
The incorporation of non-canonical components can lead to nucleic acids with non-canonical helical structures, such as Z-DNA, G-quadruplex, i-motif, and triplex, depending on the nature and position of the modification and the surrounding sequence context mdpi.comresearchgate.net. These altered structures can have significant implications for biological function and potential therapeutic applications mdpi.com.
Metabolic engineering approaches can also be used to incorporate synthetic sugar analogs into nucleotide sugars within cells, which are then integrated into glycoconjugates oup.com. This allows for the study of sugar metabolism and the development of novel drugs that interfere with glycoconjugate biosynthesis oup.com.
Rational Design Principles for Novel Nucleotide Derivatives
The rational design of novel nucleotide derivatives is a multidisciplinary process that integrates chemical synthesis strategies with an understanding of the intended biological function and structural properties of the target molecule. This approach aims to create derivatives with improved activity, selectivity, stability, or novel functionalities compared to their natural counterparts.
Structure-Activity Relationship (SAR) Studies in Derivative Design
Structure-Activity Relationship (SAR) studies are fundamental to the rational design of nucleotide derivatives. SAR involves systematically modifying the chemical structure of a lead compound and evaluating how these modifications impact its biological activity nih.govchemrxiv.org. By correlating structural changes with observed biological effects, researchers can identify key structural features responsible for activity and optimize the molecule's properties.
In the context of nucleotide derivatives, SAR studies can involve modifications to the nucleobase, the sugar moiety, or the phosphate group nih.gov. For example, modifications to the uracil ring, ribose moiety, and phosphate chain of UDP analogues have been investigated to establish SAR for human P2Y6 receptor ligands nih.gov. These studies revealed that certain modifications, such as C5-phenyl or 3-NMe substitutions on the uracil ring or the lack of a 2'-OH group, can lead to a loss of activity nih.gov. Conversely, other modifications, like the introduction of a phosphosulfate group, can result in selective inhibition nih.gov.
SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of nucleotide-based drug candidates acs.org. By understanding how structural alterations influence binding affinity to target enzymes or receptors, cellular uptake, metabolic stability, and off-target effects, researchers can make informed decisions about which modifications to pursue nih.govchemrxiv.org.
Detailed SAR investigations can involve creating libraries of derivatives with systematic variations at specific positions nih.gov. The biological activity of each derivative is then measured, and the resulting data are analyzed to identify trends and relationships between structure and activity nih.govchemrxiv.org. This information guides the synthesis of subsequent generations of compounds with optimized properties nih.govchemrxiv.org.
SAR studies can also reveal important insights into the mechanism of action of nucleotide derivatives and their interactions with biological targets nih.gov. For instance, SAR analysis of neamine-based antibiotics revealed important relationships between structure and antibacterial activity nih.gov.
Computational Modeling in Nucleotide Derivative Synthesis
Computational modeling plays an increasingly important role in the rational design and synthesis of nucleotide derivatives. Computational methods can complement experimental SAR studies by providing insights into the three-dimensional structure, electronic properties, and interactions of nucleotide derivatives with biological targets researchgate.netnih.gov.
Various computational techniques are employed, including molecular mechanics, quantum chemistry calculations, molecular dynamics simulations, and docking studies mdpi.comresearchgate.netresearchgate.netmdpi.com. These methods can be used to:
Predict the preferred conformations of nucleotide derivatives: Understanding the spatial arrangement of atoms in a molecule is crucial for predicting its interactions with other molecules nih.gov.
Evaluate binding interactions with target proteins or nucleic acids: Docking studies and molecular dynamics simulations can predict how a nucleotide derivative will bind to an enzyme, receptor, or nucleic acid sequence and estimate the strength of these interactions mdpi.comresearchgate.netmdpi.com. For example, computational modeling has been used to study the molecular basis of dNTP selectivity in human terminal deoxynucleotidyltransferase mdpi.com. Molecular dynamics simulations have also been used to evaluate the accommodation of expanded and widened nucleobases in the active site of DNA polymerase Dpo4 mdpi.com.
Assess the impact of structural modifications on molecular properties: Quantum chemistry calculations can provide information about the electronic structure, charge distribution, and reactivity of nucleotide derivatives, helping to predict how modifications will affect their chemical behavior researchgate.net.
Design synthetic routes: Computational tools can assist in designing efficient synthetic strategies by predicting reaction outcomes, identifying potential side reactions, and optimizing reaction conditions.
Develop QSAR models: Computational descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) modeling to build predictive models that relate structural features to biological activity acs.org. These models can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and experimental testing acs.org.
Computational modeling can also be used to study the dynamics and flexibility of DNA containing modified nucleotides nih.gov. Models like the 3SPN model represent DNA with reduced resolution but allow for computationally tractable investigations of longer DNA sequences nih.gov. All-atom force fields like AMBER and CHARMM are used for more detailed molecular dynamics simulations mdpi.comnih.gov.
Furthermore, computational studies can explore the thermodynamic properties of phosphorylation reactions involving nucleosides and nucleotides, providing insights into the feasibility and energetics of synthetic transformations researchgate.net.
By integrating computational modeling with experimental synthesis and biological testing, researchers can accelerate the discovery and development of novel nucleotide derivatives with desired properties for a wide range of applications.
Molecular Mechanisms and Functional Implications of Nucleotide Derivatives
Nucleotide Derivatives in Nucleic Acid Replication and Repair Mechanisms
The accurate duplication and maintenance of genetic material are paramount for cellular viability and faithful inheritance. Nucleotide derivatives can impact these processes by serving as alternative substrates for polymerases, influencing enzyme fidelity and processivity, and participating in DNA damage response pathways.
Substrate Recognition by DNA and RNA Polymerases
DNA and RNA polymerases are the central enzymes responsible for synthesizing nucleic acid chains based on a template. Their ability to recognize and incorporate nucleotide derivatives is crucial for both normal cellular function, where modified nucleotides are naturally present, and in contexts involving synthetic nucleotide analogs, such as those used in research or therapeutic applications.
The incorporation of a nucleotide by a polymerase is a selective process, primarily governed by Watson-Crick base pairing with the template strand and interactions within the polymerase active site. Modified nucleotides can influence this recognition through alterations in their base structure, sugar moiety, or phosphate (B84403) groups. For instance, modifications at the C5 position of pyrimidines or the C8 position of purines can affect the stacking interactions and hydrogen bonding within the active site and with the template. mdpi.comnih.govresearchgate.net
Studies have shown that the efficiency of incorporation of modified nucleotides varies depending on the specific polymerase and the nature and position of the modification. Some polymerases, particularly those from archaea belonging to sequence family B, have demonstrated a greater ability to incorporate nucleobase-modified nucleotides compared to family A polymerases, potentially due to better accessibility of the major groove in their active site. acs.org Directed evolution has also been employed to engineer polymerases with altered substrate specificity, enabling the efficient incorporation of modified nucleotides that are typically poor substrates for wild-type enzymes, such as those with bulky 2'-O-methyl groups. frontiersin.orguni-konstanz.deresearchgate.netnsf.gov
Data illustrating the varying incorporation efficiency of different nucleotide derivatives by polymerases highlight the intricate nature of substrate recognition. For example, studies evaluating epigenetic pyrimidine (B1678525) nucleotides have shown differential incorporation rates by diverse DNA polymerases when competing with natural dNTPs. acs.org
| Nucleotide Derivative | Polymerase Type (Example) | Incorporation Efficiency (Relative to Canonical) | Key Structural Feature Influencing Recognition |
| 2'-O-methyl NTPs | Engineered T7 RNA Pol | Increased | Bulky group at 2' position of ribose |
| C5-modified dNTPs | Vent (exo-) Polymerase | Accepted | Modification at C5 position of pyrimidine |
| 8-modified purine (B94841) dNTPs | Various DNA Pols | Varies | Modification at C8 position of purine |
Modulation of Polymerase Fidelity and Processivity
Nucleotide derivatives can significantly impact the fidelity and processivity of DNA and RNA polymerases. Fidelity refers to the enzyme's ability to accurately select and incorporate the correct nucleotide complementary to the template, thereby minimizing errors. Processivity describes the number of nucleotides a polymerase can incorporate in a single binding event before dissociating from the template.
Imbalances in the intracellular pools of canonical deoxyribonucleoside triphosphates (dNTPs) are well-established factors that can reduce the fidelity of DNA replication, leading to increased mutation rates. oregonstate.edumdpi.com Similarly, the presence of modified nucleotides can influence fidelity by altering the stability of base pairing or affecting the conformational dynamics of the polymerase active site. Some nucleotide analogs can be misincorporated more readily than canonical nucleotides, while others might induce stalling or premature termination of the polymerase. nih.govoup.com
The processivity of a polymerase can also be affected by nucleotide derivatives. The incorporation of a modified nucleotide might lead to a less stable primer-template complex or induce conformational changes in the polymerase that favor dissociation. Conversely, some modifications could potentially enhance interactions with the polymerase or the template, thereby increasing processivity. oup.com Studies on drug-resistant variants of reverse transcriptases, which are DNA polymerases, suggest a potential correlation between reduced sensitivity to nucleoside analogs (related to their incorporation or rejection) and the fidelity and processivity of DNA synthesis. oup.com
Maintaining balanced dNTP pools is critical for accurate DNA replication and repair. Levels that are either too high or too low can easily lead to increased rates of mutagenesis. nih.gov
Role in DNA Damage Response Pathways and DNA Pool Imbalance
Nucleotide derivatives and the regulation of nucleotide pools are intrinsically linked to DNA damage response (DDR) pathways. DNA damage can arise from various sources, and the cell has evolved intricate mechanisms to detect and repair these lesions. The availability and balance of nucleotide pools are critical for efficient DNA repair synthesis, a key step in many repair pathways. frontiersin.org
Intracellular nucleotide pool insufficiency or imbalance can directly induce a DNA damage response. researchgate.net For example, depletion of dNTPs can lead to replication stress, triggering checkpoint activation and engaging repair pathways. nih.govbiologists.com Conversely, elevated or imbalanced dNTP pools can also be detrimental, contributing to increased mutation rates and genomic instability. oregonstate.edumdpi.comnih.govbiologists.com Abnormal dNTP pools can promote mis-incorporation during DNA synthesis and perturb replication dynamics. biologists.com
Specific nucleotide derivatives can also be involved in DDR. For instance, some modified nucleotides can be products of DNA damage (e.g., oxidized bases) and their removal is handled by repair pathways like base excision repair (BER). mdpi.comslideshare.net The process of actively removing certain epigenetic modifications, such as 5-methylcytosine (B146107) (5mC) and its oxidized derivatives (5-hydroxymethylcytosine (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC)), involves enzymes that can excise these modified nucleotides, followed by repair synthesis using canonical nucleotides. nih.govepigenie.com
Research highlights the interplay between nucleotide metabolism and genome stability. Activation of the DDR can trigger an increase in nucleotide synthesis. frontiersin.org Furthermore, dysregulation of DNA repair can indirectly perturb dNTP pools. biologists.com
Data on the impact of nucleotide pool imbalance on DNA damage markers:
| Condition | γ-H2AX Levels | p-CHK2 (Thr68) Levels | Cleaved PARP Levels | Genomic Stability |
| PPAT knockout (dNTP imbalance) | Increased | Increased | Increased | Decreased |
| PPAT knockout + HX supplementation | Returned to baseline | Returned to baseline | Returned to baseline | Improved |
γ-H2AX, phosphorylated H2AX; p-CHK2, phosphorylated CHK2; PARP, Poly(ADP-ribose) polymerase; PPAT, phosphoribosyl pyrophosphate amidotransferase; HX, hypoxanthine (B114508). This table is based on findings related to purine biosynthesis and its impact on nucleotide pools and DDR. researchgate.net
Nucleotide Derivatives in Gene Expression Regulation
Nucleotide derivatives extend their influence beyond DNA replication and repair, playing significant roles in the regulation of gene expression at both the transcriptional and post-transcriptional levels.
Transcriptional Control: Interactions with Regulatory Elements and Transcription Factors
Transcriptional control, the process of regulating gene expression by controlling the rate of RNA synthesis, can be modulated by nucleotide derivatives in several ways. DNA modifications, such as 5-methylcytosine (5mC) and its oxidized derivatives, are well-known epigenetic marks that can influence transcription. nih.govepigenie.comnih.govnih.gov The presence of 5mC, particularly in CpG dinucleotides within promoter regions, is generally associated with transcriptional repression. epigenie.comnih.govrockefeller.edu This repression can occur through various mechanisms, including the recruitment of methyl-binding proteins that interfere with transcription factor binding or promote a condensed chromatin structure. nih.gov
Beyond DNA modifications, the concentrations of canonical ribonucleotide triphosphates (NTPs), the substrates for RNA polymerase, can also directly regulate transcription initiation and elongation. rsc.org Changes in NTP concentrations can affect the rate-limiting step of nucleotide addition and influence transcription start site selection, pausing, and termination. rsc.org
While the primary focus of transcriptional regulation often lies on protein-based transcription factors and regulatory DNA sequences, the nucleotide composition of regulatory regions and even gene bodies can also contribute to gene expression levels. plos.org Although less directly studied in the context of derivatives as interacting molecules, the presence of modified nucleotides within DNA regulatory elements could potentially alter their recognition by transcription factors or other regulatory proteins, thereby impacting transcriptional activity.
Specific examples of DNA modifications and their association with transcriptional outcomes:
| DNA Modification | Typical Location | Associated Transcriptional Outcome | Proposed Mechanism |
| 5-methylcytosine | CpG islands (promoters) | Repression | Recruitment of methyl-binding proteins, chromatin condensation |
| 5-hydroxymethylcytosine (B124674) | Varies | Complex, potentially activation | May influence binding of specific proteins, intermediate in demethylation pathway |
| 5-formylcytosine | Varies | Less clear, intermediate | Intermediate in demethylation pathway |
| 5-carboxylcytosine | Varies | Less clear, intermediate | Intermediate in demethylation pathway |
This table summarizes general associations; the specific outcome can depend on genomic context and cellular state. nih.govepigenie.comnih.govrockefeller.edu
Post-Transcriptional Regulation: mRNA Modifications and Processing
Post-transcriptional regulation encompasses the control of gene expression after an RNA molecule has been transcribed. This involves a variety of processes, including mRNA splicing, capping, polyadenylation, transport, stability, and translation. Nucleotide modifications within RNA molecules, collectively forming the epitranscriptome, have emerged as critical regulators of these processes. frontiersin.orgnih.govannualreviews.orgnih.govcam.ac.uknih.govresearchgate.netnih.gov
Numerous modified nucleotides have been identified in mRNA and other non-coding RNAs, with N6-methyladenosine (m6A) being one of the most abundant internal modifications in eukaryotic mRNA. frontiersin.orgnih.govnih.govnih.gov m6A modifications, along with others such as 5-methylcytosine (m5C), pseudouridine (B1679824) (Ψ), and N1-methyladenosine (m1A), can influence nearly every step of the mRNA life cycle. frontiersin.orgnih.govnih.govnih.govnih.gov
These modifications can affect mRNA stability by influencing the binding of RNA-binding proteins or recruiting degradation machinery. frontiersin.orgnih.gov They can also impact translation efficiency and accuracy, with the effect depending on the type, position, and sequence context of the modification. nih.govnih.govmdpi.com Some modifications have been shown to either enhance or repress protein synthesis, and in some cases, can even lead to premature translation termination or altered amino acid incorporation. nih.govnih.govmdpi.com
Furthermore, RNA modifications can influence mRNA processing events like splicing. While the role of m6A in splicing is complex and not universally essential for all events, studies suggest it can affect alternative splicing outcomes. frontiersin.orgnih.gov Modifications in other RNA species, such as tRNA and miRNA, also play crucial roles in regulating gene expression, primarily by affecting translation and mRNA stability, respectively. nih.govcam.ac.uk
Examples of mRNA modifications and their impact on post-transcriptional processes:
| mRNA Modification | Location (Example) | Associated Post-Transcriptional Process(es) | Observed Effect(s) |
| N6-methyladenosine (m6A) | Internal regions of mRNA, introns | Stability, Translation, Splicing, Export | Can increase or decrease stability, affect translation efficiency/accuracy, influence splicing |
| 5-methylcytosine (m5C) | mRNA, tRNA, ncRNA | Translation, Stability | Can affect translation efficiency, found in tRNA essential for structure/function |
| Pseudouridine (Ψ) | mRNA, tRNA, rRNA | Translation, Stability, Splicing | Can affect translation efficiency, important for tRNA function and rRNA structure |
| N1-methyladenosine (m1A) | mRNA, tRNA | Translation, Stability | Can affect translation efficiency, found in tRNA |
This table highlights some key mRNA modifications and their reported roles in post-transcriptional regulation. frontiersin.orgnih.govnih.govcam.ac.uknih.govnih.gov
The dynamic nature of RNA modifications, with the existence of "writer," "eraser," and "reader" proteins that add, remove, and interpret these marks, underscores their importance as a critical layer of gene expression control. frontiersin.organnualreviews.orgnih.gov
Translational Modulation by Modified Nucleotide Derivatives
Modified nucleotide derivatives within messenger RNAs (mRNAs) have emerged as significant regulators of protein translation rates. These modifications can influence translation elongation in a highly dynamic manner nih.govrsc.org. Studies have shown that nucleoside modifications in transfer RNA (tRNA), particularly in the anticodon loop, can modulate codon-anticodon affinity, thereby affecting the efficiency of decoding synonymous codons nih.gov. This fine-tuning mechanism allows cells to adjust protein synthesis rates in response to environmental changes, including stress nih.gov.
Research findings indicate that incorporating modified nucleotides into mRNA can impact translation efficiency and accuracy, with effects often being position-dependent within the codon nih.govsemanticscholar.org. For instance, N6-methyladenosine (m6A), a widespread modification in bacterial and eukaryotic mRNAs, has been shown to reduce the synthesis of full-length peptides when positioned in the coding sequence nih.gov. The inhibitory effect of modifications like m6A and 2'-O-methylated nucleotides (Nm) can be strongly influenced by their specific location within a codon semanticscholar.org. While some modifications, such as 5-methylcytosine (m5C) and pseudouridine (Ψ), may not significantly reduce protein yields, others like N1-methyladenosine (m1A) can generally impede translation semanticscholar.org.
Data on the impact of specific mRNA modifications on translation elongation in Saccharomyces cerevisiae has demonstrated that methylated guanosine (B1672433) and uridine (B1682114) modifications can alter amino acid addition rates rsc.org.
Epigenetic Roles: DNA and RNA Methylation Dynamics
Nucleotide modifications play crucial epigenetic roles, particularly through DNA and RNA methylation dynamics. These modifications contribute to the complex multi-level regulation of gene expression nih.gov. While DNA methylation (e.g., 5-methylcytosine in eukaryotes) is a well-established epigenetic mark, various RNA species, including mRNA, tRNA, and ribosomal RNA (rRNA), also carry a multitude of modified nucleotides that influence their structure, stability, and function nih.gov.
RNA methylation, such as N6-methyladenosine (m6A) in mRNA, is a dynamic and reversible modification that affects mRNA splicing, export, stability, and translation semanticscholar.org. These modifications can add an additional layer of information to the genetic code, expanding the regulatory toolkit of organisms semanticscholar.org.
Nucleotide Derivatives in Cellular Signaling Networks
Nucleotide derivatives are integral components of numerous cellular signaling networks, acting as crucial intracellular messengers and regulators nih.govwikipedia.orgnih.govwikipedia.orgwikidata.orgwikipedia.orgfrontiersin.orgctpharma.com.treragene.comresearchgate.net.
Cyclic Nucleotides (cAMP, cGMP) in Signal Transduction
Cyclic nucleotides, primarily cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are well-known second messengers in signal transduction pathways nih.govnih.govwikipedia.orgfrontiersin.orgctpharma.com.trbyjus.comarborassays.comnih.govwikipedia.org. They are synthesized from ATP and GTP, respectively, by adenylyl and guanylyl cyclases wikipedia.orgwikipedia.orgfrontiersin.orgbyjus.com. cAMP and cGMP regulate a vast array of biological processes in nearly all living organisms by acting through various cellular effectors, including protein kinases, ion channels, and transcription factors frontiersin.orgnih.gov.
cAMP, for instance, is synthesized by adenylate cyclase and mediates the effects of hormones like glucagon (B607659) and adrenaline, also activating protein kinases wikipedia.orgbyjus.com. cGMP is synthesized by guanylate cyclase and is involved in processes such as phototransduction, ion channel modulation, and the regulation of glycogenesis and apoptosis wikipedia.orgbyjus.com. The intracellular levels of cAMP and cGMP are tightly controlled by phosphodiesterases (PDEs), enzymes that hydrolyze these cyclic nucleotides ahajournals.org.
The cyclic nucleotide signaling system is crucial for integrating various external and internal signals, allowing cells to translate and respond to these inputs frontiersin.org. Disruptions in cAMP and cGMP signaling have been linked to various pathophysiological conditions, including cancer and neurodegenerative diseases numberanalytics.comarborassays.comnih.gov.
Dinucleotide Polyphosphates and Stress Signaling ((p)ppGpp)
Dinucleotide polyphosphates, such as guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (B8577671) (ppGpp), collectively known as (p)ppGpp, are alarmones involved in the stringent response in bacteria wikipedia.org. These molecules are synthesized when there is a shortage of amino acids and play a key role in inhibiting RNA synthesis, thereby decreasing translation and conserving cellular resources wikipedia.org.
(p)ppGpp also upregulates genes involved in stress response, such as those for amino acid uptake and biosynthesis wikipedia.org. While primarily studied in bacteria, (p)ppGpp is also conserved in plants, where it regulates growth and developmental processes wikipedia.org. The levels of (p)ppGpp can influence phage replication and development by affecting transcription wikipedia.org.
Nucleotide-Derived Coenzymes in Metabolic Regulation
Many essential coenzymes are derivatives of nucleotides and play critical roles in metabolic regulation baseclick.eucolumbia.edunih.govwikipedia.orgnih.govslideshare.net. These nucleotide coenzymes participate in a wide range of enzymatic reactions, often serving as electron carriers or group transfer agents slideshare.netahajournals.org.
Key examples include:
NAD+ and NADP+ : Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its phosphorylated form, NADP+, are crucial coenzymes in redox reactions, acting as electron carriers in catabolic and anabolic pathways wikidata.orgctpharma.com.trnih.govahajournals.orgwikipedia.org. The NAD+/NADH and NADP+/NADPH ratios are critical regulators of metabolic flux ahajournals.org. NAD+ is also involved in DNA repair, cell signaling, and the regulation of gene expression ctpharma.com.tr.
FAD and FMN : Flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN) are derivatives of riboflavin (B1680620) (Vitamin B2) and function as redox-active coenzymes in various metabolic enzymes, particularly in electron transport chains nih.govwikipedia.org.
Coenzyme A (CoA) : Coenzyme A is a nucleotide derivative containing pantothenic acid (Vitamin B5) and a sulfhydryl group nih.govnih.govresearchgate.net. It is essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle, forming high-energy thioester bonds nih.govnih.gov.
These coenzymes are often considered "great" controlling nucleotide coenzymes due to their widespread participation in metabolic pathways and their role in distributing energy nih.govresearchgate.net.
Enzymatic Catalysis and Inhibition by Nucleotide Derivatives
Nucleotide derivatives are intimately involved in enzymatic catalysis and can also act as enzyme inhibitors ahajournals.orgfishersci.co.ukfishersci.cafishersci.at. Many enzymes utilize nucleotide derivatives as substrates, cofactors, or regulatory molecules.
Nucleotide-derived coenzymes like NAD+, FAD, and CoA are integral to the catalytic mechanisms of numerous enzymes, particularly oxidoreductases, transferases, and ligases slideshare.netahajournals.org. They facilitate the transfer of electrons, acyl groups, or other chemical moieties during enzymatic reactions nih.govahajournals.orgnih.gov.
Furthermore, nucleotide derivatives can directly modulate enzyme activity. For example, cyclic nucleotides like cAMP and cGMP activate specific protein kinases (PKA and PKG, respectively), which then phosphorylate downstream protein targets, altering their activity frontiersin.orgbyjus.comarborassays.comnih.gov. Adenylate and guanylate cyclases, the enzymes that synthesize cAMP and cGMP, are themselves regulated by various signaling molecules wikipedia.orgfrontiersin.orgahajournals.org. Phosphodiesterases, which hydrolyze cyclic nucleotides, are also subject to complex regulation and are targets for therapeutic intervention ahajournals.org.
Nucleotide derivatives can also act as allosteric regulators, binding to enzymes at sites distinct from the active site to modulate their catalytic rate. ATP, ADP, and AMP, for instance, are well-known regulators of key enzymes in energy metabolism, such as phosphofructokinase columbia.edu.
In some cases, nucleotide derivatives or their analogs can function as enzyme inhibitors, often by mimicking the natural substrate or transition state. This property is exploited in the development of various therapeutic agents.
Data Tables
| Nucleotide Derivative | Primary Function in Signaling/Metabolism | Related Enzymes |
| cAMP | Second messenger in signal transduction | Adenylate cyclase (synthesis), Phosphodiesterases (degradation), Protein Kinase A (target) |
| cGMP | Second messenger in signal transduction | Guanylate cyclase (synthesis), Phosphodiesterases (degradation), Protein Kinase G (target) |
| (p)ppGpp | Bacterial stringent response alarmone | RelA, SpoT (synthesis/hydrolysis) |
| NAD+/NADH | Electron carrier (redox reactions) | Dehydrogenases (e.g., in TCA cycle, glycolysis) |
| NADP+/NADPH | Electron carrier (reductive biosynthesis) | Enzymes in pentose (B10789219) phosphate pathway, fatty acid synthesis |
| FAD/FADH2 | Electron carrier (redox reactions) | Flavoproteins (e.g., succinate (B1194679) dehydrogenase) |
| Coenzyme A | Acyl group carrier | Enzymes in fatty acid metabolism, TCA cycle |
Mechanism-Based Enzyme Inhibitors and Probes
Nucleotide derivatives serve as valuable tools in enzymology, acting as mechanism-based inhibitors and molecular probes to elucidate enzyme function and structure. These compounds are designed to interact with enzymes in a specific manner, often mimicking natural substrates or transition states, leading to enzyme inactivation or providing spectroscopic handles for studying binding events and conformational changes.
Mechanism-based inhibitors, also known as suicide inhibitors, are a class of irreversible inhibitors that require enzymatic processing to become active. The enzyme initiates a catalytic step on the inhibitor, which then transforms into a highly reactive species that covalently modifies an amino acid residue at the active site, leading to irreversible inactivation. Nucleotide derivatives can be designed to exploit specific enzymatic mechanisms, such as phosphorylation or hydrolysis, to generate these reactive intermediates. For instance, certain nucleoside analogues lacking a 3'-hydroxyl group are phosphorylated by cellular kinases to their triphosphate forms. libretexts.orgexpasy.orgmdpi.com These triphosphate analogues are then recognized by viral polymerases and incorporated into the growing viral DNA chain. libretexts.orgexpasy.orgmdpi.com The absence of the 3'-hydroxyl group prevents the addition of the next nucleotide, resulting in chain termination and inhibition of viral replication. libretexts.orgexpasy.orgyoutube.com Examples include Zidovudine (AZT) and Lamivudine, used in the treatment of HIV and hepatitis B. libretexts.org
Nucleotide derivatives also function as molecular probes, allowing researchers to investigate enzyme structure, dynamics, and interactions. Modifications to the nucleotide structure, such as the incorporation of fluorescent dyes or reactive groups, enable their use in various spectroscopic techniques and affinity labeling studies. For example, fluorescently labeled nucleotides, such as those conjugated with BODIPY or Alexa Fluor dyes, can serve as enzyme substrates or probes for nucleotide-binding sites, allowing for real-time monitoring of enzymatic reactions or characterization of binding affinities. thermofisher.comoup.com Environment-sensitive fluorescent probes like N-methylanthraniloyl (MANT) nucleotides exhibit changes in fluorescence properties upon binding to nucleotide-binding proteins, providing insights into the polarity and dynamics of the binding site. thermofisher.comnih.gov Trinitrophenyl (TNP) nucleotides are another class of environment-sensitive probes whose fluorescence increases upon binding to nucleotide-binding proteins. thermofisher.comnih.gov Photoaffinity probes, such as azido (B1232118) nucleotide analogs, contain a photoactivable group that, upon irradiation, forms a highly reactive species that can covalently cross-link to interacting amino acid residues in the binding site, helping to identify residues involved in nucleotide binding. biologiachile.clnih.gov
Affinity labeling, utilizing nucleotide derivatives structurally similar to substrates or effectors, is a powerful technique for identifying essential amino acid residues in enzyme active or allosteric sites. biologiachile.cl For instance, dialdehyde (B1249045) derivatives obtained by oxidation of adenine nucleotides have been used as site-specific reagents for ATP- and NADH-utilizing enzymes. biologiachile.clfrontiersin.org Fluorosulfonylbenzoyl nucleotides, which contain a reactive sulfonyl fluoride (B91410) group, can react with various amino acid residues in nucleotide binding sites. biologiachile.cl
Data on the inhibitory potential of nucleotide derivatives can be presented in terms of inhibition constants (Ki) or IC50 values, which quantify the concentration of the inhibitor required to reduce enzyme activity by a certain amount.
Table 1: Examples of Nucleotide Derivative Enzyme Inhibitors and Probes
| Compound Name | Target Enzyme / Application | Mechanism / Type of Probe | Key Finding / Application |
| Zidovudine (AZT) Triphosphate | Reverse Transcriptase (HIV) | Chain Termination (Mechanism-Based Inhibitor) | Inhibits viral DNA synthesis. libretexts.orgexpasy.org |
| Lamivudine Triphosphate | Reverse Transcriptase (HIV, Hepatitis B) | Chain Termination (Mechanism-Based Inhibitor) | Inhibits viral DNA synthesis. libretexts.org |
| Gemcitabine Diphosphate (dF-dCDP) | Ribonucleotide Reductase (RNR) | Irreversible Suicide Inhibitor | Covalently binds to the large subunit of RNR. mdpi.com |
| Cladribine Triphosphate (Cl-F-ara-ATP) | Ribonucleotide Reductase (RNR), DNA Polymerase | Reversible Inhibitor, Allosteric Effector | Inhibits RNR and DNA polymerase, interacts with catalytic and allosteric sites of RNR. mdpi.comresearchgate.net |
| Fludarabine Triphosphate (2-F-ara-ATP) | Ribonucleotide Reductase (RNR), DNA Polymerase, DNA Ligase, DNA Primase | Reversible Inhibitor, Allosteric Effector | Inhibits multiple enzymes involved in nucleic acid metabolism, interacts with RNR allosteric sites. mdpi.comresearchgate.net |
| Clofarabine Triphosphate (Cl-F-ara-ATP) | Ribonucleotide Reductase (RNR) | Reversible Inhibitor, Allosteric Effector | Interacts with catalytic and allosteric sites of RNR. mdpi.comresearchgate.net |
| MANT-ATP, MANT-ADP, MANT-AMPPNP | Nucleotide-Binding Proteins (e.g., ATPases) | Environment-Sensitive Fluorescent Probe | Useful for studying structure and enzymatic activity of nucleotide-binding proteins. thermofisher.com |
| TNP-ATP, TNP-ADP, TNP-AMP | Nucleotide-Binding Proteins | Environment-Sensitive Fluorescent Probe | Used as structural probes for a wide variety of nucleotide-binding proteins. thermofisher.comnih.gov |
| 8-Azido-ATP, 8-Azido-GTP, 8-Azido-cAMP, 8-Azido-cGMP | Nucleotide-Binding Proteins, Protein Kinases, Adenylyl Cyclase | Photoaffinity Probe | Used to study protein-nucleotide interactions and hormone-mediated events. nih.gov |
| Adenosine 5'-(2-bromoethyl) phosphate | NAD+-dependent Isocitrate Dehydrogenase | Affinity Label | Inactivates the enzyme in a time-dependent manner. biologiachile.cl |
| DialADP, DialATP | NPP1 | Inhibitor (Non-competitive/Uncompetitive) | Dialdehyde derivatives inhibiting NPP1. frontiersin.org |
| 7-Benzylguanosine 5'-monophosphate (Bn7GMP) derivatives | Cytosolic nucleotidase IIIB (cN-IIIB) | Potent, Unhydrolyzable Inhibitor | Inhibit m7GMP decay in cell lysates. mdpi.com |
Allosteric Regulation of Enzyme Activity
Nucleotides and their derivatives are significant allosteric regulators of enzyme activity, binding to sites distinct from the active site to induce conformational changes that affect substrate binding or catalytic efficiency. This allosteric control is crucial for regulating metabolic pathways, signal transduction, and other cellular processes. libretexts.orgmhmedical.com
A classic example of allosteric regulation by nucleotides is observed in aspartate transcarbamoylase (ATCase), the enzyme catalyzing the first committed step in pyrimidine biosynthesis. libretexts.orgnih.gov ATCase is allosterically inhibited by the end products of the pathway, CTP and UTP, and activated by ATP. libretexts.orgnih.gov CTP and UTP bind synergistically to regulatory sites, promoting a low-activity T-state conformation and inducing cooperative behavior with respect to the substrate aspartate. libretexts.orgnih.gov Conversely, ATP binding favors a high-activity R-state, reducing cooperativity and increasing enzyme activity. libretexts.orgnih.gov This intricate regulation by both purine (ATP) and pyrimidine (CTP, UTP) nucleotides helps maintain a balanced pool of nucleotides within the cell. libretexts.orgnih.gov
Cytosolic 5'-nucleotidase II (cN-II), an enzyme involved in the regulation of purine nucleotide pools, is allosterically activated by various phosphate-containing metabolites, including ATP and diadenosine polyphosphates. nih.gov This allosteric activation couples cN-II activity to the cell's metabolic state. nih.gov Structural studies have revealed that effector binding induces a conformational change in cN-II, leading to rearrangements in the catalytic site and activation of the enzyme. nih.gov
Ryanodine receptors (RyRs), intracellular calcium release channels, are also allosterically modulated by nucleotide derivatives, particularly ATP. researchgate.netnih.gov ATP binding to RyR1 increases its open probability, facilitating calcium release from the sarcoplasmic reticulum, a critical process in muscle excitation-contraction coupling. researchgate.netnih.gov Studies with ATP derivatives like AMP have shown that even smaller adenine nucleotides can induce significant structural rearrangements associated with channel activation. researchgate.netnih.gov Cyclic AMP (cAMP) has also been suggested as a potential endogenous allosteric modulator of RyR1 conductance. researchgate.netnih.gov
The allosteric effects of nucleotide cofactors have also been observed in helicases, such as the Escherichia coli Rep helicase, where ATP and its non-hydrolyzable analogues influence DNA binding and dimerization, impacting the enzyme's ability to unwind DNA. researchgate.net
Allosteric modulation by nucleotide derivatives offers advantages in drug design, as allosteric sites are often less conserved than active sites, potentially leading to more selective inhibitors with reduced off-target effects. cdnsciencepub.com
Table 2: Examples of Enzymes Allosterically Regulated by Nucleotide Derivatives
| Enzyme | Allosteric Modulators (Nucleotide Derivatives) | Effect on Enzyme Activity | Key Mechanism / Implications |
| Aspartate Transcarbamoylase (ATCase) | CTP, UTP | Inhibition | Induce low-activity T-state, increase cooperativity for aspartate. libretexts.orgnih.gov |
| ATP | Activation | Favors high-activity R-state, reduces cooperativity. libretexts.orgnih.gov | |
| Ribonucleotide Reductase (RNR) | ATP | Activation | Binds to activity control site. libretexts.org |
| dATP | Inhibition | Binds to activity control site. libretexts.orgelifesciences.org | |
| dNTPs (dATP, dGTP, dTTP), ATP | Modulate Substrate Specificity | Bind to substrate specificity site, influence which NDP is reduced. libretexts.orgcolumbia.eduelifesciences.orgufl.edu | |
| Cytosolic 5'-nucleotidase II (cN-II) | ATP, Diadenosine polyphosphates, 2,3-bisphosphoglycerate | Activation | Effector binding induces conformational changes in the catalytic site. nih.gov |
| Ryanodine Receptor 1 (RyR1) | ATP, AMP, cAMP | Activation | Increase channel open probability, induce structural rearrangements. researchgate.netnih.gov |
| E. coli Rep Helicase | ATP, ADP, AMPP(NH)P | Modulate DNA Binding/Dimerization | Influence the energetics of DNA binding and DNA-induced dimerization. researchgate.net |
| Cyclic Nucleotide-Dependent Protein Kinases (e.g., PKA) | cAMP, cGMP, Cyclic nucleotide derivatives | Activation | Bind to regulatory subunits, induce conformational changes leading to catalytic subunit release. nih.govcdnsciencepub.com |
Advanced Analytical and Methodological Approaches for Studying Nucleotide Derivatives
Spectrometric Techniques for Characterization and Quantification
Spectrometric methods are at the forefront of nucleotide derivative analysis, offering high sensitivity and specificity. These techniques measure the mass-to-charge ratio or the interaction of molecules with electromagnetic radiation to provide detailed structural and quantitative information.
Mass spectrometry (MS), particularly when coupled with chromatographic separation, has become an indispensable tool in metabolomics and the study of modified nucleotides. wikipedia.org Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination that leverages the separation capabilities of liquid chromatography with the mass analysis of MS. wikipedia.org This synergy allows for the analysis of a wide array of biochemical, organic, and inorganic compounds found in complex biological samples. wikipedia.org
LC-MS-based metabolomics is a widely used approach for the global profiling of metabolites in biological tissues. wikipedia.org Modern high-resolution mass spectrometers (HRMS), such as Orbitrap and time-of-flight (TOF) instruments, provide accurate mass measurements that facilitate the identification of metabolites and their quantification. nih.gov For instance, a liquid chromatography-high resolution mass spectrometry (LC-HRMS/MS) approach has been successfully applied to the metabolic profiling of Orchidaceae species to discover antifungal compounds. mdpi.com
The general workflow for an LC-MS-based metabolomic study involves several key steps, from sample preparation and data acquisition to data processing and analysis, ultimately leading to the identification of significantly altered metabolites. nih.gov
Table 1: Comparison of Mass Spectrometry-Based Methods for Nucleotide Derivative Analysis
| Technique | Principle | Primary Application for Nucleotide Derivatives | Ionization Sources | Mass Analyzers |
| LC-MS | Separates compounds by liquid chromatography and detects them by mass spectrometry. wikipedia.org | Global metabolite profiling, analysis of a wide range of modified nucleotides in complex biological samples. wikipedia.org | Electrospray ionization (ESI), Atmospheric pressure chemical ionization (APCI). nih.gov | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap. nih.gov |
| GC-MS | Separates volatile compounds by gas chromatography and detects them by mass spectrometry. nih.gov | Analysis of small, volatile, or derivatized nucleotide metabolites. nih.gov | Electron Ionization (EI). | Quadrupole, Time-of-Flight (TOF). nih.gov |
| HRMS | Provides highly accurate mass measurements, facilitating precise molecular formula determination. nih.gov | Identification and structural elucidation of unknown or novel modified nucleotides. nih.govmdpi.com | ESI, MALDI. | Time-of-Flight (TOF), Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR). nih.gov |
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are fundamental techniques for studying the interactions of nucleotide derivatives with other molecules, such as proteins and nucleic acids. These methods are based on the absorption and emission of light by molecules and can provide insights into binding events and conformational changes.
UV-Vis absorption spectroscopy is an effective method to determine the binding mode of small molecules to DNA. mums.ac.ir Changes in the absorption spectrum of a nucleotide derivative upon binding to a macromolecule, such as a hyperchromic (increase in absorption) or hypochromic (decrease in absorption) effect, can indicate an interaction. mums.ac.irresearchgate.net For example, the interaction between the flavonoid luteolin and DNA was studied using UV-Vis spectroscopy, which showed a hyperchromic effect, suggesting an intercalative binding mode. researchgate.net The pH dependence of the UV/Vis absorption spectra of nucleosides and nucleobases can also be exploited for their quantification in mixtures. mdpi.com Under strongly basic conditions (pH > 12), the spectra of nucleobases often exhibit a characteristic shift that distinguishes them from their corresponding nucleosides. mdpi.com
Fluorescence spectroscopy is a highly sensitive technique for investigating molecular interactions. mums.ac.ir The intrinsic fluorescence of a nucleotide derivative can be quenched or enhanced upon binding to a target molecule. mums.ac.irpnas.org These changes in fluorescence intensity can be used to determine binding constants and understand the binding mechanism. mums.ac.ir For instance, the quenching of the fluorescence of superparamagnetic iron oxide nanoparticles doped with chromene in the presence of calf thymus DNA was used to study their binding interaction. mums.ac.ir Furthermore, fluorescence spectral shape analysis, combined with machine learning algorithms, has been used to classify different biomolecules, including nucleotides, based on the unique fluorescence response of a sensor molecule. pnas.org
Chromatographic Separation Techniques for Nucleotide Derivative Analysis
Chromatographic techniques are essential for the separation of complex mixtures of nucleotide derivatives prior to their detection and quantification. The choice of chromatographic method depends on the polarity and other physicochemical properties of the analytes.
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of nucleotides and their derivatives. qut.edu.authermofisher.cn It is a rapid and efficient method for separating small molecules. qut.edu.au Various HPLC modes, including ion-pair and ion-exchange chromatography, have been traditionally used for nucleotide analysis. qut.edu.au However, these methods can be incompatible with mass spectrometry due to the use of non-volatile salts or ion-pairing reagents. qut.edu.au
Reversed-phase HPLC (RP-HPLC) is a widely used mode where a nonpolar stationary phase is used with a polar mobile phase. However, highly polar nucleotides may have insufficient retention on traditional C18 columns. nih.gov To address this, specialized columns, such as those with polar endcapping, have been developed to improve the retention of polar compounds. thermofisher.cn An HPLC method using a C-18 reversed-phase column has been described for the separation and quantification of nucleotides, nucleosides, and purine (B94841) bases in a single run from various tissue extracts. nih.gov Similarly, procedures have been developed for the chromatographic isolation of nucleotides from plant extracts and their subsequent measurement by HPLC. usda.gov
Table 2: Applications of HPLC in Nucleotide Derivative Analysis
| HPLC Method | Stationary Phase | Mobile Phase | Application |
| Ion-Pair Reversed-Phase HPLC | ODS (C18) | Tetrabutylammonium phosphate (B84403) and potassium phosphate buffer with a methanol gradient. | Simultaneous determination of nucleotide sugars and nucleotides in cancer cell lines. oup.com |
| Reversed-Phase HPLC | C-18 reversed-phase particles. | Ammonium dihydrogen phosphate with a methanol/acetonitrile gradient. nih.gov | Separation and quantitation of nucleotides, nucleosides, and purine bases in tissue extracts. nih.gov |
| Anion-Exchange HPLC | Anion-exchange column. | Phosphate gradient elution. | Separation and measurement of nucleotides from plant extracts. usda.gov |
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the separation of highly polar and hydrophilic compounds, such as nucleotides, that are poorly retained in reversed-phase chromatography. nih.govnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. nih.gov The retention mechanism is primarily based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. nih.gov
HILIC offers several advantages, including increased retention of polar compounds and compatibility with mass spectrometry due to the use of volatile mobile phases. nih.govnih.gov A HILIC method has been successfully developed and optimized to separate twelve different nucleotides in a standard mixture and identify endogenous nucleotides in biological samples. qut.edu.au The elution order in HILIC is generally governed by the hydrophilicity of the analytes, with nucleobases eluting before nucleosides, followed by nucleotide monophosphates, diphosphates, and triphosphates. nih.gov The pH of the mobile phase can significantly influence the retention of nucleotides in HILIC, with an increase in pH generally leading to increased retention. nih.gov
Radiochemical Labeling and Tracing Techniques
Radiochemical labeling is a highly sensitive technique used to trace the metabolic fate of nucleotide derivatives in biological systems. moravek.comwikipedia.org This method involves the incorporation of a radioactive isotope, such as Phosphorus-32 (B80044) (³²P), Sulfur-35 (³⁵S), or Tritium (B154650) (³H), into the nucleotide molecule. moravek.comwikipedia.orglbl.gov The radiolabeled molecules can then be tracked and quantified within cells and tissues, providing valuable information on their uptake, distribution, and incorporation into macromolecules like DNA and RNA. moravek.commoravek.com
The process of radiolabeling oligonucleotides typically begins with the selection of the specific oligonucleotide and a suitable radioactive isotope. moravek.com An enzyme, such as Polynucleotide Kinase, is often used to attach the radioactive label to the molecule. moravek.com For example, nucleotides can be labeled with radioactive phosphorus in their phosphate backbone. lbl.gov However, to track different parts of the nucleotide independently, methods have been developed to label specific bases or the sugar moiety with tritium. lbl.gov
Radiolabeled nucleotides are instrumental in a variety of applications, including:
Studying gene expression and protein binding. moravek.com
Generating information on gene integrity and copy number. moravek.combitesizebio.com
Diagnosing specific sequences and chromosomal aberrations through in situ hybridization. moravek.combitesizebio.com
Investigating protein-nucleic acid interactions. moravek.combitesizebio.com
While a powerful tool, working with radioactive materials requires strict adherence to safety protocols. bitesizebio.com
Table 3: Common Radioisotopes Used in Nucleotide Labeling
| Isotope | Properties | Common Applications in Nucleotide Studies |
| Phosphorus-32 (³²P) | High energy beta emitter, short half-life. moravek.com | Labeling the phosphate backbone of nucleotides for tracking nucleic acid synthesis and metabolism. lbl.gov |
| Sulfur-35 (³⁵S) | Lower energy beta emitter. | Labeling thiophosphates, where a sulfur atom replaces an oxygen in a phosphate group. wikipedia.org |
| Tritium (³H) | Low energy beta emitter, long half-life. | Labeling specific positions on the base or sugar of a nucleotide for detailed metabolic studies. lbl.gov |
Radionucleotides in Biochemical Assays
Radionucleotides, or radioactive isotopes, have a long history in biochemical research and continue to be a valuable tool for studying nucleotide derivatives. bitesizebio.com These radioactive atoms are incorporated into nucleotide molecules, which can then be used to trace and quantify biochemical processes with high sensitivity. creative-enzymes.com Common radioisotopes used for labeling nucleotides include ³²P, ³³P, and ³⁵S. revvity.comnih.gov
Radiolabeled nucleotides are frequently employed in a variety of biochemical assays, including:
Enzyme Assays: To measure the activity of enzymes involved in nucleotide metabolism, such as kinases and polymerases. creative-enzymes.comrevvity.com The conversion of a radioactive substrate to a radioactive product is measured to determine the reaction rate. creative-enzymes.com
Nucleic Acid Labeling: For the detection and analysis of specific DNA and RNA sequences in techniques like Southern and Northern blotting, in situ hybridization, and microarray analysis. revvity.commoravek.com
DNA Sequencing: Historically, ³²P-labeled nucleotides were instrumental in the Sanger sequencing method. mun.ca
The choice of radioisotope depends on the specific experimental requirements. For example, ³²P offers high energy, which is suitable for sensitive detection, but has a short half-life of 14.2 days. mun.ca In contrast, ³⁵S has a longer half-life of 87.4 days and emits lower energy beta particles, resulting in sharper bands in autoradiography and being safer to handle. mun.canih.gov The development of ³³P-labeled nucleotides has provided an additional option for nucleic acid labeling. nih.gov
One of the primary advantages of using radionucleotides is their exceptional sensitivity, allowing for the detection of very small quantities of molecules. creative-enzymes.com However, their use requires special handling procedures and considerations due to their radioactive nature. bitesizebio.com
Cellular and Molecular Probing with Nucleotide Derivatives
The ability to probe cellular and molecular processes in real-time and with high specificity is crucial for advancing our understanding of biology. Nucleotide derivatives have been ingeniously modified to serve as powerful tools for such investigations.
Fluorescently Labeled Nucleotide Derivatives for Imaging
Fluorescently labeled nucleotide derivatives are instrumental in visualizing nucleic acids and their associated processes within cells. These molecules consist of a nucleotide analog attached to a fluorophore, a molecule that emits light upon excitation at a specific wavelength. This allows for the direct observation of DNA replication, transcription, and other cellular events using fluorescence microscopy. sigmaaldrich.comnih.gov
A variety of fluorophores, such as 6-FAM, ROX, TAMRA, and Cy5, can be attached to nucleotides, offering a spectrum of colors for multicolor imaging experiments. These labeled nucleotides can be incorporated into DNA and RNA by cellular enzymes like DNA and RNA polymerases. revvity.com
One innovative approach involves the metabolic incorporation of fluorescent nucleoside analogs into cellular RNA. nih.govbiorxiv.org For instance, fluorescent bicyclic and tricyclic cytidine (B196190) analogues have been shown to be metabolically incorporated into cellular RNA, enabling the study of RNA synthesis, degradation, and trafficking in living cells. nih.govbiorxiv.org However, a challenge with this approach is that many fluorescent nucleoside analogs are not readily incorporated by cellular machinery. nih.govbiorxiv.orgnih.gov
Fluorescent nucleotide analogs are also valuable as probes for studying the structure and dynamics of nucleic acids and their interactions with proteins. nih.govresearchgate.netresearchgate.net The fluorescence properties of these analogs can change in response to their local environment, providing information about conformational changes and binding events. researchgate.net
Bioorthogonal Chemical Reactions for Tracking Cellular Processes
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. biosynth.com This strategy has been revolutionary for tracking cellular processes involving nucleotide derivatives. wikipedia.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition, often referred to as "click chemistry". wikipedia.orgpnas.orgnih.gov
The general approach involves a two-step process:
A modified nucleotide analog containing a bioorthogonal functional group (e.g., an alkyne or an azide) is introduced into the cell and incorporated into biomolecules through natural metabolic pathways. nih.govnih.govthermofisher.com
A probe molecule containing the complementary functional group and a reporter tag (e.g., a fluorophore or biotin) is then added, leading to a specific covalent linkage. biosynth.comthermofisher.com
For example, the uridine (B1682114) analog 5-ethynyluridine (EU) can be incorporated into newly transcribed RNA. pnas.org Subsequent reaction with a fluorescent azide via click chemistry allows for the sensitive detection and imaging of RNA synthesis in cells and whole organisms. pnas.org Similarly, 5-ethynyl-2'-deoxyuridine (EdU) is used to label newly synthesized DNA. pnas.org This method offers a powerful alternative to traditional techniques like BrdU incorporation for studying cell proliferation.
The high selectivity and efficiency of bioorthogonal reactions make them ideal for labeling and tracking nucleotide derivatives in the complex environment of a living cell. nih.gov
Nucleotide Analogs as Mechanistic Probes for Protein-Nucleic Acid Interactions
Understanding the intricate interactions between proteins and nucleic acids is fundamental to molecular biology. Synthetic nucleotide analogs serve as powerful mechanistic probes to dissect these interactions. nih.gov By systematically replacing natural nucleotides with modified analogs at specific positions within a DNA or RNA molecule, researchers can evaluate the importance of individual functional groups for protein recognition and binding. nih.gov
The underlying principle is that if the substitution of a natural nucleotide with an analog disrupts or diminishes the protein-nucleic acid interaction, it implies that the modified functional group is crucial for the interaction. nih.gov The effect of the substitution is typically measured by assessing the thermodynamic stability of the protein-RNA complex. nih.gov
This approach has been successfully used to study the interaction of the TRAP protein with its cognate RNA. nih.gov By comparing the results from analog substitution studies with the crystal structure of the complex, it was confirmed that the functional groups identified as important by the analog studies were indeed involved in direct interactions with the protein. nih.gov
Furthermore, photoreactive nucleotide analogs can be used to create covalent crosslinks between RNA and interacting proteins upon UV irradiation. springernature.com This allows for the identification of the specific nucleotides and amino acids at the interface of the complex. springernature.com Unnatural nucleosides with modified bases have also been developed to investigate various aspects of nucleic acid interactions, including base stacking and the flipping of bases out of a duplex. nih.gov
Computational and Systems Biology Approaches
In conjunction with experimental techniques, computational and systems biology approaches have become indispensable for studying nucleotide derivatives. researchgate.net These methods provide valuable insights into the structure, dynamics, and function of nucleic acids and their interactions with other molecules. nih.govucl.ac.uk
Molecular dynamics (MD) simulations, for instance, allow researchers to model the behavior of nucleic acids at an atomic level. researchgate.netacs.orgepfl.ch By simulating the movements of atoms over time, MD can provide detailed information about the conformational dynamics of DNA and RNA, including the effects of incorporating nucleotide analogs. nih.govucl.ac.ukwikipedia.org These simulations are crucial for understanding the structural basis of nucleic acid function and for interpreting experimental data. acs.org
Systems biology approaches, on the other hand, aim to understand the larger networks in which nucleotide derivatives operate. This involves integrating experimental data from various sources, such as genomics, transcriptomics, and metabolomics, with mathematical models to simulate and predict the behavior of metabolic pathways. escholarship.org For example, computational analysis is essential for interpreting the complex data generated from isotopic labeling experiments in metabolic flux analysis. escholarship.orgnih.gov These models can help to identify key regulatory points in nucleotide metabolism and to predict how the system will respond to perturbations.
The synergy between computational modeling and experimental validation is a powerful paradigm for advancing our knowledge of nucleotide derivatives and their roles in complex biological systems.
In Silico Modeling of Nucleotide Metabolism
Computational modeling has become an indispensable tool for understanding the intricate network of biochemical reactions that constitute nucleotide metabolism. These models allow researchers to simulate and predict metabolic behavior under various conditions, offering insights that can guide experimental studies.
One of the most widely used methodologies is Flux Balance Analysis (FBA) . FBA is a mathematical approach used to simulate metabolism in genome-scale reconstructions of metabolic networks. wikipedia.org It calculates the flow of metabolites (fluxes) through the network, providing a snapshot of the metabolic state. creative-proteomics.com A key advantage of FBA is that it does not require detailed kinetic parameters of enzymes, which are often difficult to obtain. wikipedia.org Instead, it relies on the stoichiometry of metabolic reactions and a set of constraints, such as nutrient availability. wikipedia.org By defining a specific biological objective, such as maximizing biomass production, FBA can predict the optimal distribution of metabolic fluxes. wikipedia.orgcreative-proteomics.com This approach has been instrumental in analyzing the effects of genetic mutations or drug interventions on nucleotide metabolism in silico. creative-proteomics.com
Metabolic Flux Analysis (MFA) is another powerful technique that often utilizes stable isotope tracers to experimentally measure and computationally model the rates of metabolic reactions. creative-proteomics.com While FBA provides a theoretical optimal state, MFA aims to quantify the actual fluxes occurring within a cell. creative-proteomics.com By introducing labeled substrates (e.g., with 13C or 15N) into a biological system, researchers can track the incorporation of these isotopes into various metabolites, including nucleotides. creative-proteomics.com This data is then used to constrain computational models and derive a more accurate picture of metabolic flux distribution. creative-proteomics.com
These in silico models are constructed based on genome-scale reconstructions that catalog all known biochemical reactions in an organism. wikipedia.org They are represented mathematically using stoichiometric matrices, which capture the relationships between metabolites and reactions. creative-proteomics.com By applying constraints based on experimental data, such as nutrient uptake rates, these models can simulate a wide range of physiological and pathological conditions.
Key Research Findings from In Silico Modeling:
Identification of Critical Enzymes: In silico models have been used to identify enzymes that are critical for nucleotide biosynthesis in various organisms. By simulating the effect of deleting the gene for a specific enzyme, researchers can predict whether that enzyme is essential for growth or nucleotide production. wikipedia.org
Optimization of Metabolic Pathways: FBA has been employed to guide metabolic engineering efforts aimed at overproducing specific nucleotide derivatives. By identifying reactions that limit production, researchers can devise strategies to genetically modify the organism to enhance the desired metabolic output.
Understanding Disease States: In silico models of nucleotide metabolism have provided insights into diseases associated with metabolic dysregulation, such as cancer. oup.com These models can help identify potential drug targets within the nucleotide synthesis pathways. oup.com
| Technique | Principle | Data Requirements | Key Applications in Nucleotide Metabolism |
|---|---|---|---|
| Flux Balance Analysis (FBA) | Calculates optimal metabolic flux distribution based on stoichiometry and constraints to maximize an objective function. wikipedia.orgcreative-proteomics.com | Genome-scale metabolic network reconstruction, definition of objective function and constraints. creative-proteomics.com | Predicting effects of gene deletions, identifying drug targets, guiding metabolic engineering. wikipedia.org |
| Metabolic Flux Analysis (MFA) | Quantifies metabolic fluxes using stable isotope tracing and computational modeling. creative-proteomics.com | Stable isotope labeling data, mass spectrometry or NMR measurements. creative-proteomics.com | Determining in vivo reaction rates, understanding pathway utilization, and validating FBA predictions. creative-proteomics.com |
Prediction of Nucleotide Derivative Interactions and Functional Outcomes
Understanding how nucleotide derivatives interact with other molecules, particularly proteins and nucleic acids, is crucial for elucidating their biological functions. Computational methods play a significant role in predicting these interactions and their functional consequences, complementing experimental techniques like X-ray crystallography and NMR spectroscopy.
Molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as a nucleotide derivative, to a macromolecule (receptor), typically a protein or a DNA/RNA molecule. uot.edu.lyresearchgate.net The method involves sampling a vast number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field that estimates the binding energy. researchgate.net This allows researchers to identify the most likely binding mode and to estimate the strength of the interaction. uot.edu.ly
The accuracy of molecular docking simulations depends on the quality of the scoring function and the search algorithm used to explore the conformational space. researchgate.net Various software packages, such as AutoDock and GOLD, are widely used for this purpose. nih.gov These tools have been successfully applied to study the interactions of numerous nucleotide derivatives with their protein targets. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic view of molecular interactions. Unlike the static picture offered by molecular docking, MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. oup.com This allows researchers to observe the conformational changes that occur upon binding and to calculate binding free energies, which are a more accurate measure of binding affinity than the scores provided by docking programs. oup.com MD simulations can reveal the intricate details of how a nucleotide derivative stabilizes in a binding pocket and the role of surrounding water molecules in the interaction. oup.com
Key Research Findings from Interaction Prediction Studies:
Drug Discovery and Design: Molecular docking and MD simulations are extensively used in drug discovery to screen virtual libraries of compounds for their ability to bind to a specific protein target. researchgate.net This approach has been used to identify novel inhibitors of enzymes involved in nucleotide metabolism.
Understanding Enzyme Mechanisms: By simulating the binding of substrates and inhibitors to enzymes, these computational methods can provide insights into the catalytic mechanisms of enzymes involved in nucleotide metabolism.
Predicting the Impact of Mutations: In silico tools can predict how mutations in a protein might affect its ability to bind to a nucleotide derivative. mdpi.com This is particularly important for understanding the molecular basis of genetic diseases and for designing personalized therapies.
Deciphering Protein-Nucleic Acid Recognition: Computational methods are used to understand the specific interactions between proteins and DNA or RNA that are mediated by nucleotide recognition. nih.gov This is crucial for understanding gene regulation and other fundamental cellular processes. nih.gov
| Method | Principle | Information Gained | Applications for Nucleotide Derivatives |
|---|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a receptor. uot.edu.lyresearchgate.net | Binding pose, binding affinity score, identification of key interacting residues. uot.edu.ly | Virtual screening for inhibitors, predicting binding modes of nucleotide analogs. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. oup.com | Dynamic view of binding, conformational changes, calculation of binding free energies. oup.com | Refining docking poses, studying the stability of ligand-receptor complexes, understanding allosteric effects. |
Emerging Research Frontiers and Interdisciplinary Perspectives on Nucleotide Derivatives
Development of Nucleotide Derivatives as Molecular Tools in Synthetic Biology
Synthetic biology, a field dedicated to the design and construction of new biological parts, devices, and systems, has greatly benefited from the use of nucleotide derivatives. These molecules serve as powerful tools for rewriting and expanding the capabilities of biological machinery. By incorporating modified nucleotides, researchers can engineer novel functionalities, create artificial genetic systems, and develop innovative biosynthetic pathways that are not found in nature.
Engineering Novel Biosynthetic Pathways
The engineering of novel biosynthetic pathways is a cornerstone of synthetic biology, enabling the production of valuable compounds such as pharmaceuticals, biofuels, and specialty chemicals. biorxiv.org Nucleotide derivatives play a crucial role in this process by allowing for the creation of new-to-nature molecules and the optimization of existing metabolic routes. researchgate.net
Researchers can introduce enzymes that recognize and process modified nucleotides, thereby directing the synthesis of non-natural products. nih.gov For instance, the incorporation of halogenated tryptophan derivatives into a plant's natural biosynthetic pathway for the antifungal compound brassinin (B1667508) has led to the in-planta production of novel crucifalexins. researchgate.net Some of these new compounds exhibit greater antifungal potency than the parent molecule. This approach of feeding unnatural substrates to engineered pathways highlights the potential for generating diverse and potent bioactive molecules. researchgate.netnih.gov
Furthermore, the development of synthetic biology tools, such as engineered promoters and enzymes, facilitates the construction and balancing of these novel pathways in host organisms like E. coli and Saccharomyces cerevisiae. biorxiv.orgmdpi.com The ability to manipulate pathways at the genetic level, combined with the introduction of nucleotide derivatives, provides a powerful platform for creating microbial cell factories capable of producing a wide array of desired small molecules. biorxiv.org
Artificial Genetic Systems and Expanded Genetic Alphabets
A groundbreaking area of synthetic biology involves the expansion of the genetic alphabet beyond the four canonical bases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T). mit.eduwikipedia.org By designing and synthesizing unnatural nucleotides that can pair with each other, scientists are creating artificial genetic systems with increased informational capacity. nih.govsemanticscholar.org
One notable example is the Artificially Expanded Genetic Information System (AEGIS), which introduces synthetic nucleotides that form novel base pairs through alternative hydrogen bonding patterns. embopress.org Another approach relies on hydrophobic and packing forces to create stable, unnatural base pairs (UBPs). semanticscholar.org These expanded genetic alphabets, such as the eight-letter "Hachimoji" DNA, can be replicated and transcribed with high fidelity by engineered polymerases, demonstrating that the natural four-letter system is not unique in its ability to store and retrieve genetic information. semanticscholar.orgnih.gov
The development of these synthetic genetic systems has profound implications. It allows for the site-specific incorporation of unnatural amino acids into proteins, opening up possibilities for creating novel biopolymers with enhanced functions. mit.edunih.gov Moreover, these artificial genetic systems provide a platform for laboratory-controlled evolution, enabling the selection of DNA or RNA molecules (aptamers) with novel binding and catalytic properties. embopress.org The orthogonality of these synthetic base pairs to the natural genetic system also enhances the robustness of diagnostic and therapeutic applications by preventing interference with native biological processes. nih.gov
Nucleotide Derivatives in Nanobiotechnology and Nanomaterials
The predictable and programmable nature of DNA base pairing has made it a premier building block in the field of nanobiotechnology. embopress.org By modifying the constituent nucleotides, scientists can fine-tune the properties of DNA-based nanomaterials, leading to the creation of complex nanostructures and functional devices for a variety of applications.
DNA-Based Nanostructures and Self-Assembly
The principle of Watson-Crick base pairing allows for the rational design and self-assembly of DNA strands into a vast array of two- and three-dimensional nanostructures. ekb.eg This "bottom-up" fabrication approach, often referred to as DNA origami, enables the construction of objects with precisely controlled shapes and sizes, such as cubes, triangles, and more complex geometries. nih.govnih.gov
The stability and assembly of these structures are highly dependent on the solution conditions, particularly the presence of cations like magnesium, which screen the negative charges of the phosphate (B84403) backbone. nih.gov Research has shown that various other ions can also support the assembly of these nanostructures, sometimes with added benefits like increased resistance to nuclease degradation. nih.gov
Chemically modified nucleotides can be incorporated into these DNA nanostructures to impart novel functionalities. mit.edu These modifications can be used to alter the stability of the structures, introduce reactive groups for further functionalization, or create dynamic systems that can change conformation in response to specific stimuli. mit.eduekb.eg This level of control over the structure and function of nanomaterials is a key advantage of using DNA as a building block. embopress.org
Integration with Inorganic Nanomaterials for Sensing Applications
The addressability of DNA nanostructures makes them excellent scaffolds for organizing other materials, including inorganic nanoparticles, with nanoscale precision. mdpi.commit.edu By attaching DNA strands to the surface of inorganic nanoparticles, such as gold or quantum dots, researchers can direct their assembly into well-defined architectures. mit.edu The unique optical and electronic properties of these assembled inorganic materials can then be harnessed for various applications, particularly in the realm of biosensing. researchgate.net
Fluorescent nanomaterials, for example, can be integrated with DNA-based sensors to detect specific biological molecules. nih.gov The principle of fluorescence resonance energy transfer (FRET) is often employed, where the binding of a target molecule to a DNA probe causes a change in the fluorescence signal. nih.gov Low-dimensional materials like graphene and carbon nanotubes are also being used in conjunction with nucleotide-based sensors due to their excellent signal amplification capabilities. mdpi.com These hybrid systems combine the molecular recognition properties of nucleic acids with the signal transduction capabilities of nanomaterials to create highly sensitive and selective sensors for a wide range of analytes. nih.govmdpi.com
| Application Area | Nucleotide Derivative Function | Example Nanomaterial | Sensing Principle |
| Biosensing | Molecular recognition and scaffolding | Gold Nanoparticles | Colorimetric or Fluorescence Change |
| Bioimaging | Probe for specific targets | Quantum Dots | Fluorescence Resonance Energy Transfer (FRET) |
| Diagnostics | Signal amplification | Graphene/Carbon Nanotubes | Electrochemical or Optical Signal Transduction |
Roles of Nucleotide Derivatives in Host-Pathogen Interactions and Disease Mechanisms
Nucleotide derivatives are central to the intricate interplay between hosts and pathogens. Bacteria and viruses utilize modified nucleotides for various purposes, including signaling and replication, while host organisms have evolved mechanisms to recognize these molecules as signs of infection. This dynamic has led to the development of nucleotide analogues as powerful therapeutic agents.
Bacterial pathogens synthesize cyclic dinucleotides, such as cyclic di-AMP and cyclic di-GMP, which act as second messengers to regulate processes like biofilm formation and virulence. mdpi.comnih.gov When these molecules are detected in the cytosol of a host cell, they are recognized as pathogen-associated molecular patterns (PAMPs) by the innate immune system. researchgate.net This recognition triggers a signaling cascade, primarily through the STING-cGAS pathway, leading to the production of type I interferons and an antiviral or antibacterial response. embopress.orgnih.gov Some pathogens have evolved mechanisms to modulate the amount of cyclic dinucleotides they release, thereby manipulating the host's immune response to their advantage. nih.gov Furthermore, bacteria employ various nucleic acid modifications that can impact pathogenesis and even contribute to antibiotic resistance. mit.edu In a fascinating example of host-pathogen co-evolution, some bacteria have developed immune systems that use base-modified nucleotides, like deoxyinosine triphosphate (dITP), as messengers to defend against viral (phage) infections. nih.govresearchgate.net
In the context of viral infections, nucleotide analogues have become a cornerstone of antiviral therapy. nih.govekb.eg These drugs are designed to mimic natural nucleosides but contain modifications to the sugar or base. nih.govekb.eg Once inside a host cell, they are converted into their triphosphate form and incorporated into the growing viral DNA or RNA chain by the viral polymerase. nih.govnih.gov This incorporation typically leads to chain termination, as the analogue lacks the necessary chemical group for the addition of the next nucleotide, thereby halting viral replication. nih.gov This mechanism is effective against a wide range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B and C viruses (HBV and HCV). nih.govekb.eg
| Nucleotide Derivative Class | Role in Host-Pathogen Interaction | Example(s) |
| Cyclic Dinucleotides | Bacterial second messengers; recognized by host immune system as PAMPs. | cyclic di-AMP, cyclic di-GMP |
| Nucleoside Analogues | Antiviral drugs that act as chain terminators for viral polymerases. | Acyclovir, Zidovudine (AZT), Sofosbuvir |
| Modified Bacterial Nucleotides | Involved in bacterial immune signaling and pathogenesis. | deoxyinosine triphosphate (dITP), Phosphorothioated DNA |
Molecular Basis of Pathogen Evasion Strategies Involving Nucleotide Metabolism
Pathogens have evolved sophisticated mechanisms to manipulate host cell nucleotide metabolism, creating a favorable environment for their replication and survival while evading the host immune response. This manipulation often involves the direct or indirect targeting of key enzymes and signaling pathways that regulate the synthesis and availability of purine (B94841) and pyrimidine (B1678525) nucleotides. nih.govmdpi.com Viruses, in particular, are heavily reliant on the host's metabolic machinery for their propagation and have developed diverse strategies to reprogram nucleotide synthesis. nih.gov
One common viral strategy is to upregulate host nucleotide pools to meet the high demand for viral genome replication and transcription. nih.gov For instance, coronaviruses, such as SARS-CoV-2, express the non-structural protein Nsp14, which has been shown to increase the cellular levels of guanosine (B1672433) triphosphate (GTP) by interacting with and enhancing the activity of inosine (B1671953) monophosphate dehydrogenase 2 (IMPDH2), a rate-limiting enzyme in de novo guanine nucleotide biosynthesis. nih.gov Similarly, retroviruses like HIV-1 depend on the activation of the mTORC1 signaling pathway, a central regulator of cellular metabolism, to boost nucleotide synthesis required for the reverse transcription of their RNA genome into DNA. nih.gov Hepatitis B virus (HBV) is also known to stimulate nucleotide synthesis, with the viral protein HBx being a likely candidate for mediating these metabolic alterations through its interaction with host signaling pathways. nih.gov
Dysregulation of Nucleotide Metabolism in Oncogenesis and Other Pathologies
The dysregulation of nucleotide metabolism is a hallmark of cancer and is implicated in various other pathologies. In cancer, the demand for nucleotides is significantly elevated to support rapid cell proliferation, including DNA replication, RNA synthesis, and protein production. nih.govwikipedia.org This metabolic reprogramming is often driven by the activation of oncogenes and the inactivation of tumor suppressor genes, which directly or indirectly influence the expression and activity of enzymes involved in nucleotide biosynthesis. annualreviews.org
Several key signaling pathways are known to enforce nucleotide biosynthesis in cancer cells. The mTORC1 pathway, for example, is frequently hyperactivated in tumors and plays a crucial role in promoting the synthesis of nucleotides necessary for cell growth and division. researchgate.netwikipedia.org Similarly, oncogenes such as MYC and RAS can drive the upregulation of genes involved in both de novo and salvage pathways of nucleotide synthesis. asm.org This increased metabolic flux not only provides the necessary building blocks for biomass accumulation but can also contribute to other aspects of cancer biology, such as genomic instability and resistance to therapy. nih.gov Consequently, many cancer cells become exquisitely dependent on a single nucleotide synthesis pathway, creating a metabolic vulnerability that can be exploited for therapeutic intervention. nih.gov
Beyond cancer, alterations in nucleotide metabolism are associated with a range of other diseases. For instance, the gut microbiome has been shown to influence host purine homeostasis, and dysbiosis can lead to altered levels of purine metabolites, which may contribute to conditions like atherosclerosis and liver cirrhosis. nih.govfrontiersin.org In latent tuberculosis infection, an upregulation of purine and pyrimidine degradation pathways in the gut microbiota has been observed, suggesting a role for nucleotide metabolism in the host-pathogen interaction. nih.gov Furthermore, genetic defects in enzymes of nucleoside metabolism can lead to immunodeficiency and autoimmune disorders, highlighting the critical role of balanced nucleotide pools in maintaining proper immune function. frontiersin.org
Investigational Strategies to Modulate Disease Pathways via Nucleotide Derivatives
The central role of nucleotide metabolism in various diseases, particularly cancer and viral infections, has made it an attractive target for therapeutic intervention. A primary strategy involves the development of small molecule inhibitors that target key enzymes in the de novo and salvage pathways of nucleotide synthesis. nih.gov By selectively blocking these pathways, it is possible to starve rapidly proliferating cancer cells of the essential building blocks for DNA and RNA synthesis, thereby inhibiting tumor growth. nih.gov For example, methotrexate, an early chemotherapeutic agent, targets dihydrofolate reductase, an enzyme crucial for the folate metabolic pathway that feeds into nucleotide biosynthesis. nih.gov
In the context of viral diseases, targeting host nucleotide metabolism represents a promising broad-spectrum antiviral strategy. asm.org Since viruses are obligate intracellular parasites, they rely heavily on the host cell's machinery to produce nucleotides for their replication. asm.org Inhibitors of enzymes like inosine monophosphate dehydrogenase (IMPDH), which is critical for the synthesis of guanine nucleotides, have shown efficacy against a range of viruses. nih.gov This host-targeted approach has the potential to be effective against multiple viral families and may also present a higher barrier to the development of drug resistance compared to therapies that target viral-specific proteins. mdpi.com
Furthermore, modulating nucleotide derivative pathways can also impact cellular signaling and immune responses. frontiersin.org For instance, certain nucleosides can act as signaling molecules by engaging with cell surface receptors, thereby regulating immune cell function. frontiersin.org Investigational strategies are exploring how to leverage these properties to either enhance anti-tumor immunity or suppress autoimmune reactions. frontiersin.org Another innovative approach involves gene-targeting therapies, such as RNA interference (RNAi) or antisense oligonucleotides (ASOs), which can be designed to selectively silence the expression of genes encoding key enzymes in nucleotide metabolism. sci-hub.se These strategies offer a high degree of specificity and have the potential to be tailored for various diseases where nucleotide metabolism is dysregulated. sci-hub.se
Evolutionary Aspects of Nucleotide Derivative Pathways
The metabolic pathways responsible for the synthesis and interconversion of nucleotides are ancient and fundamental to all life, suggesting their origins trace back to the early stages of cellular evolution. annualreviews.orgsci-hub.se The emergence of these pathways was a critical step, allowing primitive organisms to become less reliant on the prebiotic availability of essential building blocks like amino acids and nucleobases. researchgate.net Evidence suggests a "metabolism-first" model for the origin of life, where simple abiotic chemical reactions gradually gave way to more complex, enzyme-catalyzed networks. researchgate.netmdpi.com
The prebiotic synthesis of purines and pyrimidines is thought to have originated from simple precursor molecules such as hydrogen cyanide and cyanoacetylene, which were likely present on the primitive Earth. nih.gov Over time, these abiotic chemistries were gradually replaced by protein enzymes, leading to the establishment of the intricate biosynthetic, salvage, and catabolic pathways observed today. researchgate.net Structural phylogenomic analyses indicate that the purine metabolism network is one of the oldest metabolic subnetworks. researchgate.net
Q & A
Basic: What are the standard methodologies for synthesizing and characterizing nucleotide derivatives in biochemical studies?
To synthesize nucleotide derivatives, researchers typically employ enzymatic or chemical modification of natural nucleotides, such as phosphorylation or base substitution. Characterization involves high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation . For functional validation, isothermal titration calorimetry (ITC) is used to measure binding affinities to target proteins or nucleic acids, with buffer conditions (e.g., 25 mM HEPES, 150 mM NaCl, 5 mM MgCl₂) optimized to mimic physiological environments .
Basic: How do researchers design experiments to assess the stability of nucleotide derivatives under varying pH and temperature conditions?
Experimental design includes:
- Controlled variables : pH (3–9), temperature (4–37°C), and ionic strength.
- Analytical endpoints : UV-Vis spectroscopy to monitor absorbance changes (e.g., hypochromicity in nucleic acids) and gel electrophoresis to detect degradation products.
- Statistical validation : Triplicate trials with ANOVA to assess significance. Reference databases like Entrez Genome provide comparative stability data for natural nucleotides, aiding baseline establishment .
Intermediate: What computational tools are recommended for predicting the binding interactions of novel nucleotide derivatives with target enzymes?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Maestro model ligand-receptor interactions, using force fields (e.g., AMBER) to estimate binding energies.
- MD simulations : GROMACS or NAMD simulate dynamic interactions over nanoseconds, with parameters calibrated using experimental ITC data .
- Bioinformatics integration : Cross-reference results with PDBsum for structural validation and SRS for sequence-structure-function linkages .
Intermediate: How can researchers address discrepancies in reported enzymatic inhibition data for nucleotide derivatives across studies?
- Meta-analysis : Systematically review datasets from GenBank and EMBL , focusing on assay conditions (e.g., enzyme isoforms, substrate concentrations).
- Controlled replication : Standardize protocols (e.g., ITC buffer composition, nucleotide purity ≥95%) to minimize variability .
- Data normalization : Use relative inhibition percentages against a common reference (e.g., ATP or GTP) to enable cross-study comparisons .
Advanced: What strategies are effective for resolving contradictory findings in the genomic integration efficiency of synthetic nucleotide analogs?
- Multi-omics validation : Combine RNA-seq (transcriptomic impact), ChIP-seq (chromatin binding), and proteomics (enzyme activity profiles) to triangulate mechanisms.
- CRISPR-based mutagenesis : Engineer cell lines with knock-in/knock-out mutations to isolate variables (e.g., ParB-CTPgS interactions in chromosome partitioning) .
- Machine learning : Train models on Entrez Genome datasets to predict integration hotspots, validated via qPCR and Southern blot .
Advanced: How can researchers integrate heterogeneous data (genomic, proteomic, structural) to elucidate the functional roles of nucleotide derivatives in cellular pathways?
- Data harmonization : Use SRS or Entrez to map nucleotide sequences to 3D structures (PDB) and metabolic pathways (KEGG).
- Network analysis : Tools like Cytoscape visualize interactions between nucleotide derivatives and proteins (e.g., kinases, polymerases).
- Experimental cross-validation : Combine ITC binding data with 2D gel electrophoresis (protein abundance) and RNAi silencing (functional impact) .
Advanced: What methodologies are critical for validating the specificity of nucleotide derivative inhibitors in high-throughput screening (HTS) campaigns?
- Counter-screening : Test against off-target enzymes (e.g., phosphatases vs. kinases) using fluorescence polarization assays .
- Dose-response curves : Calculate IC₅₀ values with 95% confidence intervals; exclude compounds showing non-linear kinetics.
- Structural analogs : Use cheminformatics libraries (e.g., PubChem) to identify scaffold-specific artifacts .
Key Methodological Considerations
- Reproducibility : Document buffer compositions, instrument settings (e.g., ITC injection intervals), and purity thresholds .
- Data transparency : Deposit raw datasets in GenBank or EMBL and cite conflicting evidence to contextualize findings .
- Ethical rigor : Avoid overinterpretation of in silico predictions without experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
